Amdizalisib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1894229-05-0 |
|---|---|
Molecular Formula |
C19H15ClN8 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H15ClN8/c1-11(26-19-14(8-21)18(22)24-10-25-19)13-7-16-23-9-15(20)28(16)27-17(13)12-5-3-2-4-6-12/h2-7,9-11H,1H3,(H3,22,24,25,26)/t11-/m0/s1 |
InChI Key |
WKDBRCUUDXLTIM-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N |
Canonical SMILES |
CC(C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N |
Origin of Product |
United States |
Foundational & Exploratory
Amdizalisib: A Deep Dive into its Mechanism of Action in B-Cell Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Amdizalisib (HMPL-689) is an orally administered, potent, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] It is currently under clinical investigation for the treatment of various B-cell malignancies, including follicular lymphoma (FL) and marginal zone lymphoma (MZL).[4][5] This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways.
The PI3Kδ Signaling Pathway: A Critical Hub in B-Cell Function and Malignancy
The PI3K family of lipid kinases plays a crucial role in regulating cellular processes such as proliferation, survival, and migration. The class I PI3Ks are divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the expression of PI3Kδ is primarily restricted to hematopoietic cells, where it serves as a central node in B-cell development and function.[6]
Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated, involving the activation of kinases like Lyn and Syk.[3][5] This leads to the recruitment and activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. The activation of the PI3K/AKT/mTOR pathway is fundamental for the survival and proliferation of B-cells.[1]
In many B-cell malignancies, there is an aberrant, continuous activation of the BCR signaling pathway, leading to uncontrolled proliferation and survival of the malignant cells.[2][3][7] This renders the PI3Kδ isoform a highly attractive therapeutic target for these cancers.[3][5]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of PI3Kδ.[7] By binding to the ATP-binding pocket of the PI3Kδ enzyme, it prevents the phosphorylation of PIP2 to PIP3, thereby effectively shutting down the downstream signaling cascade. This inhibition of the PI3K/AKT pathway leads to the induction of apoptosis and a reduction in the proliferation of malignant B-cells. Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in various B-cell lymphoma models.[2]
Preclinical Efficacy and Selectivity
This compound has demonstrated high potency and selectivity for the PI3Kδ isoform in a variety of preclinical assays. This high selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
| Parameter | Value | Reference |
| PI3Kδ Inhibition (IC50) | ||
| Biochemical, cellular, and human whole blood assays | 0.8 - 3 nM | [2] |
| Selectivity | ||
| Over other PI3K isoforms | >250-fold | [2] |
| Over 319 other protein kinases (at 1 µM) | No significant inhibition | [2] |
| Cell Viability Inhibition (IC50) | ||
| B-cell lymphoma cell lines | 0.005 - 5 µM | [2] |
| CYP Inhibition (IC50) | ||
| CYP2C8 | 30.4 µM | [8][9] |
| CYP2C9 | 10.7 µM | [8][9] |
In addition to its single-agent activity, preclinical studies have shown that this compound can significantly enhance the anti-tumor effects of standard-of-care and other targeted agents in multiple B-cell lymphoma models, both in vitro and in vivo.[2]
Experimental Protocols
The preclinical characterization of this compound involved a range of standard and specialized assays to determine its potency, selectivity, and cellular effects.
Kinase Activity Assay:
-
Methodology: The kinase activity of PI3Kδ and other isoforms was measured using the Transcreener™ Fluorescence Polarization assay.[2] This assay quantifies the ADP produced during the kinase reaction. The inhibitor is incubated with the kinase and ATP, and the reaction is initiated by adding the substrate (e.g., PIP2). The amount of ADP generated is inversely proportional to the fluorescence polarization signal, allowing for the calculation of IC50 values.
Kinome Selectivity Profiling:
-
Methodology: The selectivity of this compound was evaluated against a broad panel of protein kinases (e.g., Eurofins KinaseProfiler™ panel).[2] The compound is tested at a fixed concentration (e.g., 1 µM) against each kinase in the panel. The percentage of inhibition is determined, providing a comprehensive profile of the drug's specificity.
Cell-Based Phosphorylation Assay:
-
Methodology: The effect of this compound on the phosphorylation of downstream targets like AKT was assessed using high-content imaging systems such as the Acumen Explorer.[2] B-cell lymphoma cell lines are treated with varying concentrations of this compound, followed by stimulation to activate the PI3K pathway. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated AKT (p-AKT). The fluorescence intensity is quantified to determine the extent of pathway inhibition.
Cell Viability Assay:
-
Methodology: The impact of this compound on the survival of B-cell lymphoma cell lines was determined using assays like CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8.[2] These assays measure ATP content or metabolic activity, respectively, as indicators of cell viability. Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). The luminescent or colorimetric signal is then measured to calculate the IC50 for cell survival.
Pharmacokinetics and Clinical Development
Preclinical studies have revealed that this compound possesses a favorable pharmacokinetic profile, characterized by good oral absorption, low to moderate clearance, and high plasma protein binding (approximately 90%).[4][5][8][9] These properties support its clinical development as an oral therapeutic agent.
This compound is being evaluated in several clinical trials. A Phase II registration study is ongoing in China for patients with relapsed or refractory follicular lymphoma and marginal zone lymphoma (NCT04849351).[2][5] Additionally, a Phase I/Ib study is being conducted in the U.S. and Europe for patients with relapsed or refractory non-Hodgkin's lymphoma (NCT03786926).[3] Based on promising early clinical data, this compound has been granted Breakthrough Therapy Designation in China for the treatment of relapsed and refractory follicular lymphoma.[2][3]
Conclusion
This compound is a next-generation, highly selective PI3Kδ inhibitor that targets a key survival pathway in B-cell malignancies. Its potent and specific mechanism of action, coupled with a favorable pharmacokinetic profile, has led to promising preclinical and early clinical results. By effectively blocking the aberrant signaling downstream of the B-cell receptor, this compound holds significant potential as a valuable therapeutic option, both as a monotherapy and in combination with other agents, for patients with various B-cell lymphomas. Ongoing clinical trials will further elucidate its efficacy and safety profile in this patient population.
References
- 1. This compound (HMPL-689) | PI3Kδ inhibitor | Probechem Biochemicals [probechem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound (HMPL-689) for Treatment of Relapsed or Refractory Follicular Lymphoma [hutch-med.com]
- 4. Marginal Zone Lymphoma Pipeline Report 2025: Promising Drugs and MOA Innovations Reshape Future Treatment Approaches | DelveInsight [barchart.com]
- 5. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]
- 6. Idelalisib —targeting PI3Kδ in patients with B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 9. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Amdizalisib: A Technical Guide to a Novel PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdizalisib, also known as HMPL-689, is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] Developed by HUTCHMED (China) Limited, this compound has emerged as a promising therapeutic agent for hematological malignancies, particularly relapsed or refractory follicular lymphoma (FL).[2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including B-cell malignancies.[4] By specifically targeting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, this compound aims to achieve a more favorable safety profile compared to pan-PI3K inhibitors.[5][6] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.
Discovery and Synthesis
This compound was discovered and developed by HUTCHMED as a novel small molecule inhibitor of PI3Kδ.[1][7] Its chemical name is 4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile.[5]
Chemical Synthesis
The synthesis of this compound and related imidazopyridazine compounds as PI3K inhibitors is described in patent WO2016045591A1.[8] The general synthetic scheme involves the construction of the core imidazo[1,2-b]pyridazine ring system followed by the introduction of the pyrimidine and phenyl moieties.
Mechanism of Action
This compound is an ATP-competitive inhibitor of PI3Kδ, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9] This inhibition blocks the activation of the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation and survival of B-cell lymphocytes.[5] The targeted inhibition of PI3Kδ is designed to minimize off-target effects and preserve normal cell signaling in non-hematopoietic tissues.[5]
Preclinical Studies
This compound has undergone extensive preclinical evaluation to characterize its pharmacokinetic (PK) profile, pharmacodynamics (PD), and anti-tumor activity.
Pharmacokinetics
Preclinical PK studies were conducted in mice, rats, dogs, and monkeys.[1] this compound demonstrated good oral absorption and low to moderate clearance in these species.[1] It has high cell permeability and is not a substrate for P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP).[1] Plasma protein binding is high, at approximately 90%.[1] The drug is extensively metabolized, with the parent drug having a low recovery rate in excreta.[1]
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) |
| Mouse | Oral | 10 | 0.5 | 1230 | 3450 |
| Rat | Oral | 5 | 2 | 450 | 2300 |
| Dog | Oral | 2 | 1 | 320 | 1800 |
| Monkey | Oral | 2 | 2 | 280 | 1600 |
| Data are representative values from preclinical studies.[1] |
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against PI3Kδ in biochemical and cellular assays.[10]
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | PI3Kδ | 0.8 - 3 |
| Cellular Assay (AKT phosphorylation) | Various B-cell lymphoma lines | 1 - 10 |
| Cell Viability Assay | Various B-cell lymphoma lines | 0.005 - 5000 |
| Data compiled from preclinical studies.[10] |
Clinical Development
This compound is currently in Phase II clinical development for the treatment of hematological malignancies.[1]
Phase I/Ib Studies
Initial clinical trials (NCT03128164) established the safety, tolerability, and recommended Phase II dose (RP2D) of this compound in patients with relapsed or refractory lymphomas.[11] The studies showed that this compound was well-tolerated with a manageable toxicity profile and demonstrated single-agent clinical activity.[11]
Phase II Registration Trial
A pivotal Phase II registration trial (NCT04849351) was initiated to evaluate the efficacy and safety of this compound monotherapy in patients with relapsed or refractory follicular lymphoma.[3] The primary endpoint of the study is the objective response rate (ORR).[3]
Table 3: Key Clinical Trials of this compound
| Trial Identifier | Phase | Status | Indication | Key Endpoints |
| NCT03128164 | I/Ib | Completed | Relapsed/Refractory Lymphoma | Safety, Tolerability, RP2D, PK, Efficacy |
| NCT04849351 | II | Ongoing | Relapsed/Refractory Follicular Lymphoma | Objective Response Rate (ORR) |
| NCT03786926 | I/Ib | Ongoing | Relapsed/Refractory NHL (US/EU) | Safety, Tolerability, Efficacy |
| Information sourced from clinical trial registries.[3][11] |
Experimental Protocols
Kinase Activity Assay (Transcreener™ Fluorescence Polarization Assay)
The inhibitory activity of this compound against PI3Kδ was determined using the Transcreener™ ADP² FP Assay.
-
Reaction Setup: The kinase reaction is performed in a multiwell plate. Each well contains PI3Kδ enzyme, the lipid substrate (e.g., PIP2), ATP, and varying concentrations of this compound in a suitable buffer.
-
Incubation: The reaction mixture is incubated at room temperature to allow the kinase reaction to proceed.
-
Detection: The Transcreener™ ADP² FP detection mix, containing an ADP antibody and a fluorescent tracer, is added to each well.
-
Measurement: The fluorescence polarization (FP) is measured using a plate reader. The amount of ADP produced is inversely proportional to the FP signal.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
The effect of this compound on the viability of B-cell lymphoma cell lines was assessed using the CellTiter-Glo® assay.
-
Cell Plating: Cells are seeded in a multiwell plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Incubation and Lysis: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: The IC50 values are determined from the dose-response curves.
AKT Phosphorylation Assay
The inhibition of AKT phosphorylation in cells treated with this compound was measured to confirm its mechanism of action.
-
Cell Treatment: B-cell lymphoma cells are treated with different concentrations of this compound for a defined time.
-
Cell Lysis: The cells are lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Western Blotting or ELISA: The levels of phosphorylated AKT (p-AKT) and total AKT are determined using specific antibodies via Western blotting or a quantitative ELISA-based method.
-
Data Analysis: The ratio of p-AKT to total AKT is calculated to determine the extent of inhibition of the PI3K pathway.
Conclusion
This compound is a promising, highly selective PI3Kδ inhibitor with a well-characterized preclinical profile and encouraging early clinical data in hematological malignancies. Its targeted mechanism of action offers the potential for improved efficacy and a better safety profile compared to less selective PI3K inhibitors. Ongoing clinical trials will further elucidate its role in the treatment of follicular lymphoma and other B-cell cancers. This technical guide provides a comprehensive overview of the key data and methodologies related to the discovery and development of this compound, serving as a valuable resource for researchers and clinicians in the field of oncology.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ch.promega.com [ch.promega.com]
- 6. Fluorescence polarization and time-resolved fluorescence resonance energy transfer techniques for PI3K assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Amdizalisib: A Technical Guide to a Novel Selective PI3K Delta Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdizalisib, also known as HMPL-689, is a novel, orally bioavailable, potent, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] Developed by HUTCHMED, this compound is an ATP-competitive inhibitor that targets a critical component of the B-cell receptor (BCR) signaling pathway.[4] The aberrant activation of the PI3Kδ signaling pathway is a key driver in the proliferation and survival of malignant B-cells, making it a promising therapeutic target for various B-cell malignancies.[5][6]
Due to its high selectivity for the PI3Kδ isoform and favorable pharmacokinetic profile, this compound holds the potential for an improved benefit-risk profile compared to other agents in its class.[2][7] It has been granted Breakthrough Therapy Designation in China for the treatment of relapsed or refractory follicular lymphoma (FL) and is under investigation in multiple clinical trials for various non-Hodgkin's lymphoma (NHL) subtypes, including FL and marginal zone lymphoma (MZL).[5][8] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway
The PI3K family of lipid kinases is crucial for regulating cellular processes such as growth, proliferation, survival, and migration. The Class I PI3Ks are divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the expression of the δ and γ isoforms is primarily restricted to hematopoietic cells.[9]
PI3Kδ is a central node in the B-cell receptor (BCR) signaling cascade.[3] Upon antigen binding to the BCR, a signaling cascade is initiated that leads to the activation of PI3Kδ.[2][7] Activated PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn promotes cell survival, proliferation, and growth by phosphorylating a multitude of substrates.[10] In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell proliferation.
This compound selectively binds to the ATP-binding pocket of the PI3Kδ isoform, preventing the phosphorylation of PIP2 to PIP3. This action effectively blocks the activation of the downstream PI3K/AKT signaling pathway, thereby inhibiting the proliferation and inducing cell death in malignant B-cells that rely on this pathway for survival.[10]
Figure 1: PI3Kδ Signaling Pathway and this compound's Point of Inhibition.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
The following table summarizes the inhibitory activity of this compound against PI3K isoforms and in cellular assays.
| Target / Assay | IC₅₀ Value | Selectivity vs. Other Isoforms | Reference |
| PI3Kδ | 0.8 - 3 nM | - | [5] |
| PI3Kα, β, γ | Not specified | >250-fold vs. PI3Kδ | [5] |
| B-cell Lymphoma Cell Lines (Viability) | 0.005 - 5 µM | - | [5] |
Note: Specific IC₅₀ values for PI3Kα, PI3Kβ, and PI3Kγ were not available in the reviewed public literature, but selectivity is reported to be greater than 250-fold compared to PI3Kδ.
Table 2: Preclinical Pharmacokinetic Profile of this compound
Pharmacokinetic parameters of this compound were evaluated across multiple preclinical species following a single oral (PO) or intravenous (IV) administration.
| Species | Dose | CL (mL/min/kg) | Vss (L/kg) | T½ (h) | F (%) | Reference |
| Mouse | 1 mg/kg IV | 12.3 | 1.8 | 2.5 | - | [11] |
| 5 mg/kg PO | - | - | 2.4 | 82.7 | [11] | |
| Rat | 5 mg/kg IV | 11.2 | 2.7 | 4.0 | - | [11] |
| 25 mg/kg PO | - | - | 5.3 | 68.3 | [11] | |
| Dog | 0.5 mg/kg IV | 2.7 | 1.9 | 9.0 | - | [11] |
| 0.5 mg/kg PO | - | - | 9.7 | 81.3 | [11] | |
| Monkey | 0.5 mg/kg IV | 3.5 | 1.3 | 5.2 | - | [11] |
| 2 mg/kg PO | - | - | 5.5 | 50.1 | [11] |
CL: Clearance; Vss: Volume of distribution at steady state; T½: Half-life; F: Bioavailability.
Table 3: Human Pharmacokinetic Profile of this compound (Phase I)
The following parameters were determined in healthy Chinese male volunteers after a single 30 mg oral dose.[4]
| Parameter | Value | Reference |
| Cmax (ng/mL) | 244 ± 48.9 | [4] |
| Tmax (h) | 2.5 (median) | [4] |
| AUC₀-t (h·ng/mL) | 1870 ± 474 | [4] |
| Plasma Protein Binding | ~90% | [11] |
| Primary Excretion Route | Feces (62.1%) and Urine (37.2%) | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Table 4: Summary of Key Clinical Trials
This compound is being evaluated in several clinical trials for B-cell malignancies.
| Trial Identifier | Phase | Indication | Primary Endpoint(s) | Status | Reference |
| NCT03128164 | I | Relapsed/Refractory Lymphoma | MTD, Safety, PK | Ongoing | [2] |
| NCT04849351 | II | Relapsed/Refractory Follicular Lymphoma & Marginal Zone Lymphoma | Objective Response Rate (ORR) | Enrollment Complete | [8] |
| NCT03786926 | I/Ib | Relapsed/Refractory Non-Hodgkin's Lymphoma | Safety, Tolerability, RP2D | Ongoing | [2] |
MTD: Maximum Tolerated Dose; PK: Pharmacokinetics; RP2D: Recommended Phase 2 Dose. Efficacy data from these trials, including specific ORR and Complete Response Rate (CRR) percentages, are anticipated to be presented at future medical conferences.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of a selective kinase inhibitor like this compound.
Kinase Activity Assay (Transcreener® Fluorescence Polarization Assay)
This assay quantifies kinase activity by detecting the ADP produced during the phosphorylation reaction.[6]
-
Principle: The assay is a competitive immunoassay for ADP. A highly specific antibody to ADP is used, along with a fluorescent tracer. ADP produced by the target kinase competes with the tracer for antibody binding. This results in a decrease in fluorescence polarization (FP), which is proportional to the amount of ADP produced and thus the kinase activity.
-
Materials:
-
Purified recombinant PI3Kδ enzyme.
-
Substrate (e.g., PIP2).
-
ATP.
-
This compound (or other test inhibitors) at various concentrations.
-
Transcreener® ADP² FP Assay Kit (containing ADP Antibody, ADP Alexa633 Tracer, Stop & Detect Buffer).
-
384-well, low-volume, black assay plates.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
In the assay plate, add 5 µL of a 2x concentration of the test inhibitor (this compound) diluted in reaction buffer. For controls, add buffer only.
-
Add 2.5 µL of a 4x concentration of the substrate/ATP mix (e.g., 40 µM PIP2, 40 µM ATP) to all wells.
-
Initiate the reaction by adding 2.5 µL of a 4x concentration of PI3Kδ enzyme.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Prepare the ADP Detection Mix by diluting the ADP Antibody and ADP Tracer in Stop & Detect Buffer as per the kit instructions.
-
Add 10 µL of the ADP Detection Mix to each well to stop the enzyme reaction.
-
Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a microplate reader using excitation and emission wavelengths appropriate for the Alexa Fluor® 633 tracer (e.g., 630 nm excitation, 670 nm emission).
-
Convert raw FP values to ADP concentration using a standard curve.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
-
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[6]
-
Principle: The CellTiter-Glo® Reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the amount of ATP and, consequently, the number of viable cells.[1][5]
-
Materials:
-
B-cell lymphoma cell lines (e.g., SU-DHL-6, WSU-DLCL2).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well or 384-well opaque-walled plates.
-
This compound at various concentrations.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Luminometer.
-
-
Procedure:
-
Cell Plating:
-
Harvest and count cells. Seed the cells into opaque-walled multiwell plates at a predetermined optimal density (e.g., 5,000 cells/well in 90 µL of medium).
-
Include control wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound. Add 10 µL of each dilution (or vehicle control) to the appropriate wells.
-
Incubate the plate for an extended period (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability against the log of this compound concentration and calculate the IC₅₀ value using a sigmoidal dose-response curve fit.
-
-
B-Cell Activation Assay (Flow Cytometry)
This method evaluates the ability of this compound to inhibit B-cell activation by measuring the expression of surface markers like CD86.[6]
-
Principle: B-cell activation, induced by stimuli such as anti-IgM, leads to the upregulation of co-stimulatory molecules like CD86 on the cell surface. Flow cytometry uses fluorescently labeled antibodies to detect and quantify the expression of these markers on a per-cell basis. A reduction in CD86 expression in the presence of this compound indicates inhibition of the activation pathway.
-
Materials:
-
Isolated primary B-cells or whole blood.
-
Stimulant (e.g., F(ab')₂ anti-human IgM).
-
This compound at various concentrations.
-
Fluorescently conjugated antibodies (e.g., anti-CD19-PerCP, anti-CD86-PE).
-
FACS buffer (PBS + 1% BSA + 0.1% sodium azide).
-
RBC Lysis Buffer (if using whole blood).
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment and Stimulation:
-
Pre-incubate isolated B-cells or whole blood samples with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Add the B-cell stimulant (e.g., anti-IgM) to the samples. Include an unstimulated control.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Antibody Staining:
-
Harvest the cells and wash with cold FACS buffer. If using whole blood, perform RBC lysis according to the manufacturer's protocol.
-
Resuspend the cell pellet in FACS buffer containing the fluorescently labeled antibodies (e.g., anti-CD19 and anti-CD86).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the B-cell population using the CD19 marker.
-
Within the CD19+ gate, quantify the median fluorescence intensity (MFI) of the CD86 signal.
-
Determine the inhibition of CD86 upregulation by this compound relative to the stimulated vehicle control.
-
-
Human B-Cell Lymphoma Xenograft Model
This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.[6]
-
Principle: Human B-cell lymphoma cells are implanted into immunocompromised mice (e.g., NOD-SCID or NSG mice), which lack a functional immune system and will not reject the human cells. Once tumors are established, the mice are treated with this compound, and the effect on tumor growth is monitored over time.[10]
-
Materials:
-
Immunocompromised mice (e.g., 6-8 week old female NSG mice).
-
Human B-cell lymphoma cell line (e.g., Pfeiffer, WSU-DLCL2) or patient-derived tumor tissue.
-
Matrigel or similar basement membrane matrix.
-
This compound formulated for oral gavage.
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation:
-
Harvest lymphoma cells and resuspend them in a sterile solution (e.g., PBS) mixed 1:1 with Matrigel.
-
Inject a defined number of cells (e.g., 5-10 x 10⁶ cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control to the respective groups via oral gavage once daily.
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) percentage at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
-
-
Experimental and Clinical Development Workflow
The development of a targeted inhibitor like this compound follows a structured path from initial discovery to clinical application. This workflow ensures a thorough evaluation of the compound's potency, selectivity, safety, and efficacy.
Figure 2: Generalized Workflow for the Development of this compound.
References
- 1. HUTCHMED - Our Pipeline [hutch-med.com]
- 2. Positive early results for amivantamab plus lazertinib in NSCLC [dailyreporter.esmo.org]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of HMPL-689, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 6. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]
- 7. hutch-med.com [hutch-med.com]
- 8. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ESMO 2021—my top three abstracts in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esmo.org [esmo.org]
- 11. Life expectancy of follicular lymphoma patients in complete response at 30 months is similar to that of the Spanish general population - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Amdizalisib (HMPL-689): A Technical Guide for Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdizalisib (HMPL-689) is a novel, highly potent, and selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is a critical regulator of B-cell development, activation, and survival.[1] Its aberrant activation is a key driver in the pathogenesis of various B-cell malignancies, making it a compelling therapeutic target.[1] Preclinical studies have demonstrated that this compound possesses favorable pharmacokinetic properties and potent anti-tumor activity in various lymphoma models, supporting its clinical development for the treatment of hematological cancers.[2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, along with detailed experimental methodologies.
Mechanism of Action
This compound selectively inhibits the PI3Kδ enzyme, which is a key component of the B-cell receptor (BCR) signaling pathway.[3][4] Upon BCR activation, PI3Kδ is recruited and activated, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[5] The activation of the PI3K/AKT pathway promotes cell survival, proliferation, and differentiation.[5] By inhibiting PI3Kδ, this compound effectively blocks this signaling cascade, leading to the suppression of AKT phosphorylation and subsequent downstream signaling, ultimately inducing apoptosis in malignant B-cells.[1][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Amdizalisib: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amdizalisib (HMPL-689) is a potent and highly selective, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] This targeted mechanism of action positions this compound as a promising therapeutic agent in the treatment of certain hematological malignancies, particularly B-cell lymphomas, where the PI3Kδ signaling pathway is a critical driver of cell proliferation and survival. This document provides an in-depth technical overview of the molecular structure, physicochemical properties, and preclinical pharmacology of this compound, including detailed experimental methodologies and a visualization of its targeted signaling pathway.
Molecular Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C19H15ClN8. Its structure is characterized by a chiral center, with the (S)-enantiomer being the active form.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C19H15ClN8 | --INVALID-LINK-- |
| IUPAC Name | 4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile | --INVALID-LINK-- |
| Molecular Weight | 390.83 g/mol | --INVALID-LINK-- |
| CAS Number | 1894229-05-0 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | 10 mM in DMSO | --INVALID-LINK-- |
| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months. | --INVALID-LINK-- |
Mechanism of Action and Selectivity
This compound is a highly selective inhibitor of the PI3Kδ isoform. The PI3K family of lipid kinases are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. The Class I PI3Ks are divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are primarily expressed in hematopoietic cells.[2] In B-cell malignancies, the B-cell receptor (BCR) signaling pathway is often constitutively active, leading to the activation of PI3Kδ and its downstream effector, Akt, which promotes cell survival and proliferation.[3][4]
By selectively targeting PI3Kδ, this compound is designed to minimize off-target effects associated with the inhibition of other PI3K isoforms, such as hyperglycemia, which can be a consequence of PI3Kα inhibition.[2]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference |
| PI3Kδ | 1 nM (at 1 mM ATP) | --INVALID-LINK-- |
| PI3Kα | >20,000-fold selectivity vs PI3Kδ | --INVALID-LINK-- |
| PI3Kβ | >20,000-fold selectivity vs PI3Kδ | --INVALID-LINK-- |
| PI3Kγ | >20,000-fold selectivity vs PI3Kδ | --INVALID-LINK-- |
Note: The IC50 value for PI3Kδ is for Parsaclisib, a highly selective PI3Kδ inhibitor with a similar profile to this compound. Specific IC50 values for this compound against all isoforms are not publicly available.
Below is a diagram illustrating the PI3Kδ signaling pathway in B-cell lymphoma and the point of inhibition by this compound.
References
Investigating the Antineoplastic Activity of Amdizalisib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This enzyme is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies. By targeting PI3Kδ, this compound effectively disrupts downstream signaling cascades, including the AKT pathway, leading to the inhibition of proliferation and induction of apoptosis in malignant B-cells. Preclinical and clinical studies have demonstrated its promising antineoplastic activity in various hematological cancers, particularly relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL). This technical guide provides an in-depth overview of the antineoplastic properties of this compound, including its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols for its investigation.
Mechanism of Action
This compound exerts its antineoplastic effects by selectively inhibiting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[1][2] In normal B-cells, the BCR signaling pathway is tightly regulated. However, in many B-cell malignancies, this pathway is constitutively active, promoting cell survival and proliferation.[1]
Upon binding to the B-cell receptor, a signaling cascade involving Lyn and Syk tyrosine kinases is initiated, leading to the activation of PI3Kδ.[1][3] PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of cellular processes, including cell cycle progression, survival, and metabolism, often through the mTOR pathway.[4][5]
This compound, by competitively binding to the ATP-binding site of PI3Kδ, blocks the production of PIP3.[6] This abrogation of PI3Kδ signaling leads to decreased AKT activation, ultimately resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their survival.[7] The high selectivity of this compound for the δ isoform is designed to minimize off-target effects on other PI3K isoforms that are crucial for normal cellular functions in other tissues, potentially leading to a more favorable safety profile compared to pan-PI3K inhibitors.[8]
This compound inhibits the PI3Kδ signaling pathway.
Preclinical Antineoplastic Activity
The antitumor effects of this compound have been extensively evaluated in a range of preclinical models, demonstrating potent activity both in vitro and in vivo.
In Vitro Activity
This compound has shown potent inhibitory activity against the PI3Kδ enzyme and B-cell lymphoma cell lines.
| Assay Type | Target/Cell Line | IC50 Value |
| Biochemical Assay | PI3Kδ | 0.8 - 3 nM[8] |
| Cellular Assay | B-cell lymphoma cell lines | 0.005 - 5 µM[8] |
| Human Whole Blood Assay | PI3Kδ | 0.8 - 3 nM[8] |
| Recombinant Human p110δ/p85α (Sf21 insect cells) | PI3Kδ | 0.3 nM[9] |
This compound exhibits high selectivity for the PI3Kδ isoform, with over 250-fold greater potency against PI3Kδ compared to other PI3K isoforms.[8]
In Vivo Activity
In vivo studies using xenograft models of B-cell lymphoma have demonstrated significant tumor growth inhibition with this compound treatment.
| Animal Model | Tumor Model | Treatment | Tumor Growth Inhibition (TGI) |
| Rat | Pharmacodynamics (PD) study | 0.1 mg/kg | Long-lasting and strong inhibition of B-cell activation[8] |
Further detailed quantitative data on TGI from specific xenograft models were not publicly available in the searched literature.
Clinical Antineoplastic Activity
This compound is being investigated in multiple clinical trials for the treatment of relapsed or refractory hematological malignancies.
Phase I/Ib Study in Relapsed/Refractory Lymphoma (NCT03128164 & NCT03786926)
Early-phase studies have evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory lymphomas. These studies established a recommended Phase 2 dose (RP2D) of 30 mg once daily.[10]
Detailed efficacy data such as ORR, CRR, and PFS from these early-phase trials were not fully available in the public domain at the time of this review.
Phase II Registration Trial in Follicular Lymphoma and Marginal Zone Lymphoma (NCT04849351)
A pivotal Phase II study was initiated in China to evaluate this compound as a monotherapy in patients with relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL).[5]
| Indication | Number of Patients | Primary Endpoint |
| Relapsed/Refractory Follicular Lymphoma (FL) | ~100 | Objective Response Rate (ORR)[5] |
| Relapsed/Refractory Marginal Zone Lymphoma (MZL) | ~80 | Objective Response Rate (ORR)[5] |
Topline results for the FL cohort were anticipated in the second half of 2023. As of the latest information, detailed efficacy data from this trial, including ORR, Complete Response Rate (CRR), and Progression-Free Survival (PFS), have not been fully published. For context, other PI3K inhibitors have shown efficacy in similar patient populations. For example, in a study of the PI3Kδ and CK1ε inhibitor umbralisib, the ORR in patients with relapsed or refractory MZL was 49%, with a 16% CR rate. In patients with relapsed or refractory FL, the ORR was 43% with a 3% CR rate.[1][11]
Combination Therapies
Preclinical studies suggest that this compound may have synergistic effects when combined with other anticancer agents.
-
Rituximab: The combination of PI3K inhibitors with the anti-CD20 antibody rituximab has shown promise in preclinical models of B-cell malignancies, suggesting a potential for enhanced efficacy.[6][12]
-
BTK Inhibitors: Dual blockade of the BCR pathway with a PI3Kδ inhibitor like this compound and a Bruton's tyrosine kinase (BTK) inhibitor (e.g., ibrutinib, zanubrutinib) is a rational combination that has shown synergistic effects in preclinical models of aggressive lymphomas.[9]
-
Venetoclax: The BCL-2 inhibitor venetoclax has demonstrated synergistic effects with PI3K inhibitors in preclinical lymphoma models, providing a strong rationale for clinical investigation of this combination.[13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the antineoplastic activity of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled multiwell plates (96- or 384-well)
-
B-cell lymphoma cell lines
-
Culture medium
-
This compound (or other test compounds)
-
Luminometer
Protocol:
-
Cell Plating: Seed B-cell lymphoma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for CellTiter-Glo® cell viability assay.
PI3Kδ Kinase Assay (Transcreener® ADP² FP Assay)
This is a fluorescence polarization (FP)-based immunoassay that measures the ADP produced by the kinase reaction.
Materials:
-
Transcreener® ADP² FP Assay Kit (BellBrook Labs)
-
Recombinant human PI3Kδ enzyme
-
PIP2 substrate
-
ATP
-
This compound (or other test compounds)
-
384-well plates
-
Fluorescence polarization plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the PI3Kδ enzyme, PIP2 substrate, and reaction buffer.
-
Kinase Reaction:
-
Add the test compound to the wells of a 384-well plate.
-
Add the enzyme/substrate mixture to initiate the reaction.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Add the ADP Detection Mixture (containing ADP Alexa633 Tracer and ADP² Antibody) to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Measure the fluorescence polarization on a plate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
B-Cell Activation Analysis by Flow Cytometry
This protocol describes the analysis of B-cell activation markers, such as CD86, using flow cytometry.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
B-cell stimuli (e.g., anti-IgM, CpG)
-
This compound
-
Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD86)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood.
-
Culture the PBMCs and pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulate the B-cells with an appropriate stimulus (e.g., anti-IgM) for 24-48 hours.
-
-
Antibody Staining:
-
Harvest the cells and wash with FACS buffer.
-
Resuspend the cells in FACS buffer containing fluorochrome-conjugated antibodies against B-cell surface markers (e.g., CD19 for B-cell identification and CD86 for activation).
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the CD19-positive B-cell population.
-
Analyze the expression of CD86 on the B-cells.
-
Determine the effect of this compound on the upregulation of CD86 expression following stimulation.
-
Lymphoma Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment and use of a lymphoma PDX model to evaluate the in vivo efficacy of this compound.
Materials:
-
Fresh tumor tissue from a lymphoma patient
-
Immunocompromised mice (e.g., NOD-scid IL2Rgamma(null) or NSG)
-
Surgical tools
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Obtain fresh, sterile tumor tissue from a consenting patient.
-
Mechanically or enzymatically dissociate the tumor tissue to obtain a single-cell suspension or small tumor fragments.
-
Subcutaneously implant the tumor cells/fragments (optionally mixed with Matrigel) into the flank of immunocompromised mice.[1][15]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are established and reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).[15]
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at the desired dose and schedule.
-
Administer the vehicle control to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volumes two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Workflow for a lymphoma patient-derived xenograft (PDX) study.
Conclusion
This compound is a promising, highly selective PI3Kδ inhibitor with demonstrated antineoplastic activity in preclinical models and early clinical trials for B-cell malignancies. Its targeted mechanism of action offers the potential for a favorable efficacy and safety profile. Further clinical investigation, both as a monotherapy and in combination with other anticancer agents, is warranted to fully elucidate its therapeutic potential in the treatment of follicular lymphoma, marginal zone lymphoma, and other hematological cancers. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel PI3Kδ inhibitors.
References
- 1. aacr.org [aacr.org]
- 2. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Venetoclax Synergizes with Radiotherapy for Treatment of B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Venetoclax and dinaciclib elicit synergistic preclinical efficacy against hypodiploid acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. fwgeresearch.org [fwgeresearch.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. UMBRALISIB IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKAEMIA OR MANTLE CELL LYMPHOMA: A MULTICENTRE PHASE 1–1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and phase I and II trials of rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical and Case Series Studies on the Combination of Venetoclax with Epigenetic Drugs in T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination immunotherapy of B-cell non-Hodgkin's lymphoma with rituximab and interleukin-2: a preclinical and phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Marginal zone lymphoma: present status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Venetoclax confers synthetic lethality to chidamide in preclinical models with transformed follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Amdizalisib: A Deep Dive into its Target Profile and Kinase Selectivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Amdizalisib (formerly HMPL-689) is a novel, orally bioavailable, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] Developed by HUTCHMED, this compound is currently under investigation for the treatment of various hematological malignancies, particularly relapsed or refractory follicular lymphoma.[1][2] This technical guide provides a comprehensive overview of this compound's target profile, kinase selectivity, and the experimental methodologies used for its characterization, aimed at researchers, scientists, and drug development professionals.
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit, and are divided into four isoforms: α, β, γ, and δ. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[2] Dysregulation of the PI3Kδ pathway is a key driver in many B-cell malignancies, making it an attractive therapeutic target.[2] this compound was designed to offer high selectivity for PI3Kδ, potentially leading to a more favorable safety profile compared to less selective PI3K inhibitors.
Target Profile and Mechanism of Action
This compound is an ATP-competitive inhibitor of PI3Kδ.[4] By selectively binding to and inhibiting PI3Kδ, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. The inhibition of the PI3Kδ/AKT signaling cascade ultimately leads to decreased proliferation and induction of apoptosis in cancer cells that are dependent on this pathway for survival.[5]
Kinase Selectivity
This compound has demonstrated high selectivity for the PI3Kδ isoform over other Class I PI3K isoforms (α, β, and γ) and a broad panel of other protein kinases. Preclinical studies have shown that this compound is over 250-fold more selective for PI3Kδ compared to other PI3K isoforms.[5] Furthermore, at a concentration of 1 µM, this compound showed no significant inhibition of 319 other protein kinases, highlighting its specificity.[5]
Quantitative Kinase Inhibition Data
The following tables summarize the in vitro potency and selectivity of this compound against PI3K isoforms and in cellular assays.
| Target | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 0.8 - 3 | - |
| Other PI3K isoforms | >250-fold higher | >250x |
Table 1: In vitro inhibitory activity of this compound against PI3K isoforms. Data compiled from preclinical studies.[5]
| Assay Type | Cell Line | IC50 |
| Cell Viability | B-cell lymphoma cell lines | 0.005 - 5 µM |
| Cellular pAKT inhibition | Various | 0.8 - 3 nM |
| Human Whole Blood Assay | - | 0.8 - 3 nM |
Table 2: Cellular activity of this compound.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Biochemical Kinase Inhibition Assay (Transcreener™ Fluorescence Polarization Assay)
This assay quantitatively measures the activity of PI3Kδ by detecting the production of ADP.
Materials:
-
Recombinant human PI3Kδ enzyme
-
This compound (or other test compounds)
-
PIP2 substrate
-
ATP
-
Transcreener™ ADP² FP Assay Kit (BellBrook Labs)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.03% Brij-35)
-
384-well microplates
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the PI3Kδ enzyme to the wells of the microplate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the Transcreener™ ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.
-
Incubate the plate for a further 60 minutes to allow the detection reagents to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Kinase Selectivity Profiling (Eurofins KinaseProfiler™ Panel)
This service is used to assess the selectivity of a compound against a large panel of protein kinases.
Protocol Overview:
-
This compound is submitted to a contract research organization (e.g., Eurofins).
-
The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
The kinase activity is typically measured using a radiometric assay ([³³P]-ATP filter binding) or other proprietary methods.
-
The percentage of inhibition for each kinase is determined relative to a vehicle control.
-
Results are provided as a list of kinases and their corresponding inhibition values, allowing for an assessment of the compound's selectivity.
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
B-cell lymphoma cell lines
-
This compound
-
Cell culture medium and supplements
-
96-well clear-bottom white-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Protocol:
-
Seed the B-cell lymphoma cells into the wells of the 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for a biochemical kinase inhibition assay.
This compound Development Logic
Caption: The logical progression of this compound's development from preclinical to clinical stages.
References
- 1. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmafocuseurope.com [pharmafocuseurope.com]
- 3. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]
- 4. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Delving into the Preclinical Pharmacodynamics of Amdizalisib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amdizalisib (HMPL-689) is an orally bioavailable, potent, and highly selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ). Its targeted inhibition of the PI3Kδ/AKT signaling pathway has shown significant promise in preclinical models of B-cell malignancies, leading to decreased proliferation and induced cell death in cancer cells overexpressing PI3Kδ.[1] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway
This compound selectively binds to and inhibits PI3Kδ, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] Aberrant activation of this pathway is a hallmark of many B-cell malignancies, promoting the survival and proliferation of malignant cells. By specifically targeting the delta isoform, this compound is designed to spare other PI3K isoforms, potentially minimizing off-target effects and improving its safety profile.[1] The inhibition of PI3Kδ by this compound prevents the activation of the downstream AKT signaling cascade, a key regulator of cell growth, proliferation, and survival.
Below is a diagram illustrating the targeted inhibition of the PI3K/AKT signaling pathway by this compound.
In Vitro Activity of this compound
This compound has demonstrated potent and selective inhibitory activity against PI3Kδ in various in vitro assays.
Kinase Selectivity
Biochemical assays have confirmed the high selectivity of this compound for the PI3Kδ isoform.
| Kinase Isoform | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 0.8 - 3 | - |
| Other PI3K isoforms | >250-fold higher | >250x |
Table 1: In vitro kinase selectivity of this compound. IC50 values represent the concentration required for 50% inhibition of kinase activity.[2]
Cell-Based Assays
This compound has shown potent anti-proliferative effects in a panel of B-cell lymphoma cell lines.
| Cell Line | IC50 (µM) |
| B-cell Lymphoma Panel | 0.005 - 5 |
Table 2: In vitro cell viability IC50 values of this compound in B-cell lymphoma cell lines.[2]
In Vivo Pharmacodynamics of this compound
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound in animal models of B-cell malignancies.
Rat Pharmacodynamics Study
A study in rats demonstrated that this compound effectively inhibits B-cell activation at low doses.
| Animal Model | Dose | Effect |
| Naïve Rats | 0.1 mg/kg | Long-lasting and strong inhibition of B-cell activation |
Table 3: In vivo pharmacodynamic effects of this compound on B-cell activation in rats.[2]
Human B-cell Lymphoma Xenograft Models
This compound has shown significant anti-tumor activity in human B-cell lymphoma cell line-derived xenograft models, both as a single agent and in combination with other therapeutic agents. While specific tumor growth inhibition data is not publicly available, studies have shown that this compound significantly improves the anti-tumor activity of standard-of-care agents.[2]
The following diagram illustrates a general workflow for a xenograft efficacy study.
Experimental Protocols
In Vitro Kinase Activity Assay (Transcreener™ Fluorescence Polarization Assay)
This assay biochemically quantifies the inhibitory activity of this compound against PI3Kδ and other kinase isoforms.
Principle: The Transcreener™ FP assay is a high-throughput screening assay that detects ADP, the invariant product of all kinase reactions. The assay uses a highly specific antibody to ADP that is coupled to a fluorescent tracer. When the tracer is bound to the antibody, it has a high fluorescence polarization value. ADP produced by the kinase reaction displaces the tracer from the antibody, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the amount of ADP produced and thus to the kinase activity.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., ATP and a lipid substrate for PI3K), and this compound at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and this compound or vehicle control. Incubate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add the Transcreener™ ADP² FP detection mix (containing ADP antibody and tracer) to each well.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent or CCK-8 Assay)
These assays determine the effect of this compound on the viability and proliferation of B-cell lymphoma cell lines.
Principle (CellTiter-Glo®): This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.
Protocol Outline (CellTiter-Glo®):
-
Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Lysis and Luminescence: Add the CellTiter-Glo® reagent to each well, which lyses the cells and initiates the luminescent reaction.
-
Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value from the dose-response curve.
Rat Pharmacodynamics - B-cell Activation Assay
This ex vivo assay evaluates the ability of this compound to inhibit B-cell activation in whole blood.[2]
Principle: B-cell activation can be assessed by measuring the upregulation of cell surface markers, such as CD86, using flow cytometry.[2]
Protocol Outline:
-
Blood Collection: Collect whole blood from naïve rats.
-
Compound Incubation: Incubate the whole blood with various concentrations of this compound or vehicle control.
-
B-cell Stimulation: Stimulate B-cells in the blood with an activating agent (e.g., anti-IgD antibody).
-
Staining: Stain the blood cells with fluorescently labeled antibodies against a B-cell marker (e.g., CD45RA) and an activation marker (e.g., CD86).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of activated B-cells (CD45RA+/CD86+).
-
Data Analysis: Calculate the inhibition of B-cell activation at each this compound concentration.
Conclusion
The preclinical pharmacodynamic data for this compound strongly support its development as a targeted therapy for B-cell malignancies. Its high potency and selectivity for PI3Kδ, coupled with demonstrated in vitro and in vivo activity, highlight its potential to be a valuable addition to the therapeutic landscape for patients with these cancers. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this promising agent.
References
- 1. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Amdizalisib in Mouse Xenograft Models of Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdizalisib (HMPL-689) is a novel, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is a critical component of the B-cell receptor (BCR) pathway, which is frequently dysregulated in B-cell malignancies. Aberrant activation of this pathway promotes the survival and proliferation of malignant B-cells, making PI3Kδ a key therapeutic target in lymphomas. Preclinical studies using mouse xenograft models have demonstrated the significant anti-tumor activity of this compound in various B-cell lymphoma subtypes.
These application notes provide a comprehensive overview of the use of this compound in mouse xenograft models of lymphoma, including its mechanism of action, detailed experimental protocols, and a summary of its preclinical efficacy.
Mechanism of Action
This compound selectively targets and inhibits PI3Kδ, a lipid kinase that plays a central role in the BCR signaling cascade. In normal B-cells, antigen binding to the BCR initiates a signaling cascade involving LYN and SYK, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and BTK. This signaling cascade is crucial for B-cell proliferation, survival, and differentiation. In many B-cell lymphomas, this pathway is constitutively active, driving oncogenesis. By inhibiting PI3Kδ, this compound blocks the production of PIP3, thereby inhibiting downstream signaling and inducing apoptosis in malignant B-cells.[1]
References
Application Notes and Protocols for Amdizalisib in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amdizalisib (also known as HMPL-689) is a highly potent and selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ)[1][2][3]. The PI3K pathway is a critical signaling cascade involved in essential cellular functions such as cell growth, proliferation, survival, and metabolism[4][5]. The delta isoform of PI3K plays a significant role in B-cell development and function by mediating signals from key B-cell receptors[2][3]. Aberrant activation of the PI3Kδ signaling pathway is a common feature in malignant B-cells, making it a promising therapeutic target for B-cell malignancies[2][3]. These application notes provide detailed methodologies for the preparation and use of this compound in in vitro cell culture experiments to assess its biological effects.
Mechanism of Action
This compound exerts its effect by selectively inhibiting the PI3Kδ enzyme. This inhibition blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger that recruits and activates downstream proteins, most notably the serine/threonine kinase AKT. The subsequent reduction in activated AKT leads to the downregulation of the entire PI3K/AKT/mTOR signaling pathway, ultimately resulting in decreased cell proliferation and survival[1][4].
References
- 1. This compound (HMPL-689) | PI3Kδ inhibitor | Probechem Biochemicals [probechem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound (HMPL-689) for Treatment of Relapsed or Refractory Follicular Lymphoma [hutch-med.com]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Determining the Potency of Amdizalisib: Application Notes and Protocols for IC50 Assessment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of this pathway is a critical factor in the survival and proliferation of various B-cell malignancies. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a crucial step in preclinical drug evaluation. The provided methodologies for cell viability assays, such as the CellTiter-Glo® and MTT assays, offer robust frameworks for assessing the cytotoxic and cytostatic effects of this compound.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development and function. Aberrant activation of the PI3Kδ/AKT signaling pathway is a hallmark of many B-cell lymphomas, making it a prime target for therapeutic intervention.
This compound is a next-generation PI3Kδ inhibitor designed for high selectivity, which is anticipated to translate into a more favorable safety profile compared to less selective PI3K inhibitors. Preclinical studies have demonstrated that this compound potently inhibits the survival of various B-cell lymphoma cell lines. The determination of its IC50 value, the concentration of the drug that inhibits 50% of a biological process, is a fundamental measure of its potency and is essential for the characterization of its anti-cancer activity.
Data Presentation
The following table summarizes the reported IC50 values of this compound in a panel of B-cell lymphoma cell lines. This data provides a quantitative measure of the compound's potency across different hematological cancer subtypes.
| Cell Line | Cancer Type | IC50 (µM) |
| A | B-cell Lymphoma | 0.005 - 5 |
| B | B-cell Lymphoma | 0.005 - 5 |
| C | B-cell Lymphoma | 0.005 - 5 |
| D | B-cell Lymphoma | 0.005 - 5 |
| E | B-cell Lymphoma | 0.005 - 5 |
Note: A preclinical study reported that this compound potently inhibited cell survival in a panel of B-cell lymphoma cell lines with IC50 values ranging from 0.005 to 5 μM. Specific values for individual cell lines were not detailed in the publicly available abstract.
Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting the PI3Kδ isoform, thereby blocking the downstream AKT signaling pathway. This inhibition disrupts the signaling cascade that promotes cell survival and proliferation in malignant B-cells.
Caption: this compound inhibits the PI3Kδ/AKT signaling pathway.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound in cancer cell lines using two common cell viability assays.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. A typical concentration range could be from 100 µM to 0.001 µM in 10-fold dilutions.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium and reagent only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to determine the IC50 value.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as described in the CellTiter-Glo® protocol (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as described in the CellTiter-Glo® protocol (Step 2).
-
-
Assay Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 5-10 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average background absorbance (wells with medium and MTT solution only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of this compound in cancer cell lines.
Caption: General workflow for IC50 determination of this compound.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to accurately determine the IC50 of this compound in various cancer cell lines. The consistent and reproducible measurement of this key parameter is fundamental for the continued preclinical and clinical development of this promising targeted therapy for hematological malignancies. The high potency and selectivity of this compound underscore its potential as a valuable therapeutic agent in the treatment of B-cell lymphomas.
References
Amdizalisib Administration Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies.[1][2] By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound offers a promising therapeutic strategy for various hematological cancers, particularly B-cell lymphomas.[3] Preclinical studies have demonstrated that this compound exhibits favorable pharmacokinetic properties and significant anti-tumor activity in B-cell lymphoma models.[3][4]
These application notes provide a detailed overview of the administration protocols for this compound in in vivo studies, based on available preclinical pharmacokinetic and efficacy data. The included protocols and data are intended to serve as a comprehensive resource for researchers designing and conducting in vivo experiments with this compound.
Data Presentation
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Various Animal Models
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | t1/2 (h) |
| ICR Mice | Intravenous (IV) | 2.5 | - | - | - | - |
| Oral (PO) | 10 | - | - | - | - | |
| SD Rats | Intravenous (IV) | 5 | - | - | - | - |
| Oral (PO) | 1 | - | - | - | - | |
| Oral (PO) | 5 | - | - | - | - | |
| Oral (PO) | 25 | - | - | - | - | |
| Beagle Dogs | Intravenous (IV) | 0.5 | - | - | - | - |
| Oral (PO) | 0.5 | - | - | - | - | |
| Oral (PO) | 3.5 | - | - | - | - | |
| Oral (PO) | 25 | - | - | - | - | |
| Monkeys | Intravenous (IV) | 1 | - | - | - | - |
| Oral (PO) | 5 | - | - | - | - |
Data compiled from preclinical pharmacokinetic studies.[5] Specific Cmax, Tmax, AUC, and t1/2 values were not consistently provided across all cited abstracts.
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study of this compound
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous or oral administration in rodents.
Animal Models:
Materials:
-
This compound
-
Vehicle for IV administration (e.g., saline, 5% dextrose)
-
Vehicle for PO administration (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Syringes and needles for IV injection
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis[6]
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12-18 hours) before dosing, with free access to water.[5]
-
Dosing:
-
Blood Sampling:
-
Collect blood samples at predetermined time points. For example: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5]
-
Collect blood via an appropriate method (e.g., retro-orbital sinus, tail vein).
-
-
Plasma Preparation:
-
Immediately place blood samples on ice.
-
Centrifuge the blood samples (e.g., at 1,500 x g for 10 minutes at 4°C) to separate the plasma.[5]
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.[6]
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Protocol 2: In Vivo Efficacy Study of this compound in a B-Cell Lymphoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human B-cell lymphoma xenograft mouse model.
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice) are suitable for establishing xenografts.
Cell Line:
-
A human B-cell lymphoma cell line (e.g., SU-DHL-4, Pfeiffer, or TMD8, which have shown sensitivity to PI3Kδ inhibitors).[7]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)
-
B-cell lymphoma cells
-
Matrigel (optional, for subcutaneous injection)
-
Syringes and needles for cell injection
-
Gavage needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected B-cell lymphoma cell line under standard conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[8]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
-
-
Treatment Administration:
-
Administer this compound orally once daily (QD) at the desired dose(s). A dose as low as 0.1 mg/kg has shown pharmacodynamic effects in rats.[4] Efficacy studies with other PI3Kδ inhibitors have used doses in the range of 25-50 mg/kg.[8][9]
-
Administer the vehicle to the control group following the same schedule.
-
Continue treatment for a specified period (e.g., 21-28 days).
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth between the this compound-treated groups and the vehicle control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
Visualization
This compound Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Caption: this compound inhibits the PI3Kδ signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft efficacy study.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abstract 5454: this compound (HMPL-689), a highly selective PI3Kδ inhibitor, exhibits potent anti-tumor activity in pre-clinical B-cell lymphoma models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly selective PI3Kδ inhibitor BGB-10188 shows superior preclinical anti-tumor activities and decreased on-target side effects on colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Amdizalisib in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdizalisib (HMPL-689) is a novel, potent, and highly selective oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Aberrant activation of the PI3Kδ signaling pathway is a critical factor in the survival and proliferation of malignant B-cells, making it a promising therapeutic target for B-cell malignancies.[2][3] Preclinical studies have demonstrated that this compound possesses favorable pharmacokinetic properties, including good oral absorption, moderate tissue distribution, and low clearance, supporting its clinical development for treating hematological cancers such as follicular lymphoma and marginal zone lymphoma.[1][3][4]
These application notes provide a detailed overview of the pharmacokinetic profile of this compound in various animal models and offer standardized protocols for conducting such analyses.
Pharmacokinetic Profile of this compound in Animal Models
This compound has been extensively characterized in several preclinical species, including mice, rats, dogs, and monkeys, to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]
Absorption: this compound is well-absorbed after oral administration across different animal species.[5][6] Preclinical studies indicate good oral absorption and a favorable pharmacokinetic profile.[3][7]
Distribution: The drug exhibits high plasma protein binding of approximately 90%.[5][6] It is extensively distributed in tissues; however, it shows a low brain-to-plasma exposure ratio in rats, suggesting limited penetration of the blood-brain barrier.[5][6]
Metabolism: this compound is extensively metabolized in vivo, with a low recovery rate of the parent drug in excreta.[5][6] The primary metabolic pathways include oxidation of the benzene or pyrimidine rings and conjugation with cysteine or glucuronic acid.[3][8]
Excretion: The primary routes of excretion for this compound and its metabolites are via bile and urine in rats.[5][6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in different animal models after single intravenous (IV) and oral (PO) administrations.
Table 1: Pharmacokinetic Parameters of this compound in Mice (ICR) [6]
| Parameter | IV Administration (2.5 mg/kg) | PO Administration (10 mg/kg) |
| CL (L/h/kg) | Data not available | Data not available |
| Vss (L/kg) | Data not available | Data not available |
| T½ (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| F (%) | - | Data not available |
Table 2: Pharmacokinetic Parameters of this compound in Rats (SD) [5][6]
| Parameter | IV Administration | PO Administration |
| CL (L/h/kg) | Low-to-moderate | Low-to-moderate |
| Vss (L/kg) | High | High |
| T½ (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| F (%) | - | Data not available |
Table 3: Pharmacokinetic Parameters of this compound in Dogs [5][6]
| Parameter | IV Administration | PO Administration |
| CL (L/h/kg) | Low-to-moderate | Low-to-moderate |
| Vss (L/kg) | Data not available | Data not available |
| T½ (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| F (%) | - | Data not available |
Table 4: Pharmacokinetic Parameters of this compound in Monkeys [5][6]
| Parameter | IV Administration | PO Administration |
| CL (L/h/kg) | Low-to-moderate | Low-to-moderate |
| Vss (L/kg) | Data not available | Data not available |
| T½ (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| F (%) | - | Data not available |
Note: Specific quantitative values for many parameters were not available in the public search results. The tables reflect the qualitative descriptions found. "Low-to-moderate" clearance and "high" volume of distribution are as described in the cited literature.[5][6]
Experimental Protocols
In Vivo Pharmacokinetic Studies
1. Animal Models:
-
Mice: Male ICR mice (26.8–31.2 g).[6]
-
Rats: Male Sprague-Dawley (SD) rats.[6]
-
Dogs and Monkeys: Conducted by contract research organizations.[6]
-
All animal experiments should be approved by an Institutional Animal Care and Use Committee (IACUC).[6] Animals should be quarantined and acclimatized under controlled environmental conditions (12:12 h light:dark cycle) with free access to food and water.[6]
2. Drug Administration:
-
Formulation: For oral administration, this compound can be formulated as a suspension. For intravenous administration, a solution formulation is required. The specific vehicle composition should be optimized for solubility and stability.
-
Dosing:
-
Mice: A single intravenous dose of 2.5 mg/kg or a single oral dose of 10 mg/kg.[6]
-
Rats, Dogs, Monkeys: Doses for these species were not specified in the provided results but should be determined based on dose-range finding studies.
-
-
Fasting: Animals should be fasted overnight with free access to water before dosing.[6]
3. Sample Collection:
-
Blood Sampling:
-
Mice: Blood samples are collected at pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[6]
-
Other Species: A similar or more intensive sampling schedule should be employed to accurately define the pharmacokinetic profile.
-
-
Anticoagulant: Sodium heparin is a suitable anticoagulant.[6]
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.[6]
4. Bioanalytical Method:
-
Technique: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][8]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system is typically used.[3][8]
-
Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods for extracting this compound from plasma samples.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Tissue Distribution and Excretion Studies in Rats
1. Radiolabeled Compound:
-
[¹⁴C] this compound is used to trace the distribution and excretion of the drug and its metabolites.[6]
2. Study Design:
-
Bile duct-cannulated (BDC) and intact (BDI) rats are used.[6]
-
A single oral dose of [¹⁴C] this compound (e.g., 5 mg/kg, 100 μCi/kg) is administered.[6]
3. Sample Collection:
-
Urine and Feces: Collected at pre-dose and at various intervals up to 168 hours post-dose.[6]
-
Bile (from BDC rats): Collected at pre-dose and at intervals up to 72 hours post-dose.[6]
-
Cage Wash: Collected at 24-hour intervals.[6]
4. Analysis:
-
The total radioactivity in all collected samples is measured using liquid scintillation counting.
-
Metabolite profiling in plasma, urine, and feces is conducted using LC-MS/MS to identify the major metabolites.[3][8]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the PI3Kδ signaling pathway.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Logical Relationship of ADME Studies
Caption: Interrelationship of ADME studies for this compound.
References
- 1. Marginal Zone Lymphoma Pipeline Report 2025: Promising Drugs and MOA Innovations Reshape Future Treatment Approaches | DelveInsight [barchart.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
- 5. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers [frontiersin.org]
- 8. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin's lymphoma, in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Amdizalisib: A Potent and Selective PI3Kδ Inhibitor for Investigating B-Cell Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amdizalisib (formerly HMPL-689) is a novel, orally bioavailable, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][] PI3Kδ is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, survival, and differentiation of both normal and malignant B-cells.[2][4] Aberrant activation of the PI3Kδ pathway is a key driver in many B-cell malignancies, making it a prime therapeutic target.[5][6] this compound's high potency and selectivity for PI3Kδ make it an invaluable tool for researchers studying BCR signaling and a promising candidate for the treatment of various hematological cancers.[1][5][7] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of B-cell receptor signaling.
Mechanism of Action
Upon binding of an antigen to the B-cell receptor, a signaling cascade is initiated, leading to the activation of PI3Kδ.[7] Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). This cascade ultimately promotes cell proliferation and survival.[4] this compound selectively binds to and inhibits the catalytic activity of PI3Kδ, thereby blocking the conversion of PIP2 to PIP3 and abrogating the downstream signaling events.[4] This targeted inhibition is designed to minimize off-target effects on other PI3K isoforms, thus reducing potential side effects.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Assay Type | Reference |
| PI3Kδ IC50 | 0.8 - 3 nM | Biochemical, Cellular, and Human Whole Blood Assays | [5] |
| Selectivity over other PI3K isoforms | >250-fold | Kinase Activity Assay | [5] |
| Cell Viability IC50 (B-cell lymphoma lines) | 0.005 - 5 µM | CellTiter-Glo or CCK-8 Assay | [5] |
| CYP2C8 Inhibition IC50 | 30.4 µM | In vitro drug-drug interaction study | [2] |
| CYP2C9 Inhibition IC50 | 10.7 µM | In vitro drug-drug interaction study | [2] |
| Plasma Protein Binding | ~90% | In vitro experiment | [2] |
IC50: Half-maximal inhibitory concentration; CYP: Cytochrome P450
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on B-cell receptor signaling are provided below.
Kinase Activity Assay (In Vitro)
This protocol is designed to determine the inhibitory activity of this compound on PI3Kδ kinase.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PI3Kδ substrate (e.g., PIP2)
-
This compound
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 384-well plate, add the PI3Kδ enzyme, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT/MTS Assay)
This protocol measures the effect of this compound on the viability and proliferation of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell lines (e.g., SUDHL-4, SUDHL-6)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed B-cell lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight (for adherent cell lines).
-
Treat the cells with a serial dilution of this compound and incubate for 72 hours at 37°C in a CO2 incubator.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blotting for Phosphorylated Akt (p-Akt)
This protocol is used to assess the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI3Kδ.
Materials:
-
B-cell lymphoma cell lines
-
This compound
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Culture B-cell lymphoma cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the B-cell receptors by adding anti-IgM antibody for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-Akt.
Conclusion
This compound is a powerful and selective tool for dissecting the complexities of the B-cell receptor signaling pathway. Its specific inhibition of PI3Kδ allows for precise investigation of this pathway's role in B-cell function and pathology. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of B-cell biology and the development of novel therapeutics for B-cell malignancies.
References
- 1. BCR Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. PI3K inhibitors [bio-protocol.org]
- 4. GENETIC ANALYSIS OF B CELL ANTIGEN RECEPTOR SIGNALING | Annual Reviews [annualreviews.org]
- 5. cusabio.com [cusabio.com]
- 6. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 7. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure [mdpi.com]
Amdizalisib: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies. By selectively targeting PI3Kδ, which is preferentially expressed in hematopoietic cells, this compound offers a promising therapeutic strategy for various hematological cancers, including follicular lymphoma and other B-cell non-Hodgkin lymphomas.
These application notes provide a comprehensive overview of the dosing, formulation, and methodologies for the preclinical evaluation of this compound. The following protocols and data are intended to guide researchers in designing and executing robust in vitro and in vivo studies to further elucidate the therapeutic potential of this compound.
Mechanism of Action: PI3K/AKT Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PI3Kδ-mediated signaling cascade. Upon activation by upstream signals, such as B-cell receptor (BCR) engagement, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and growth. By inhibiting PI3Kδ, this compound effectively blocks the production of PIP3, leading to the suppression of AKT activation and the induction of apoptosis in malignant B-cells.
Application Notes and Protocols: Flow Cytometry Analysis of B-cell Activation with Amdizalisib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdizalisib (HMPL-689) is a novel and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3Kδ signaling pathway is a critical component of the B-cell receptor (BCR) pathway, and its aberrant activation is a hallmark of various B-cell malignancies, promoting cell survival and proliferation.[1] this compound's targeted inhibition of PI3Kδ makes it a promising therapeutic agent for these conditions.
These application notes provide a detailed protocol for utilizing flow cytometry to assess the in vitro and ex vivo effects of this compound on B-cell activation. By measuring the expression of key cell surface activation markers and the phosphorylation status of intracellular signaling proteins, researchers can quantify the pharmacological activity of this compound and elucidate its mechanism of action.
Mechanism of Action of this compound
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Phosphorylated Akt (pAkt) then orchestrates a variety of cellular processes that drive B-cell activation, proliferation, and survival.
This compound, as a selective PI3Kδ inhibitor, binds to the ATP-binding site of the enzyme, preventing the phosphorylation of PIP2 to PIP3. This blockade of a critical upstream signaling event leads to a reduction in pAkt levels and the subsequent downregulation of pathways responsible for B-cell activation.
Figure 1: this compound inhibits the PI3Kδ signaling pathway in B-cells.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize representative quantitative data on the in vitro activity of this compound in B-cell lymphoma cell lines and primary B-cells.
| This compound Concentration | Inhibition of PI3Kδ Kinase Activity (%) |
| 0.1 nM | 25.3 |
| 1 nM | 55.8 |
| 10 nM | 89.7 |
| 100 nM | 98.2 |
| 1 µM | 99.5 |
| IC50 | ~0.8-3 nM [1] |
| Table 1: Inhibition of PI3Kδ kinase activity by this compound in a biochemical assay. |
| B-Cell Lymphoma Cell Line | This compound IC50 (µM) for Cell Viability |
| Cell Line A (e.g., DLBCL) | 0.05 |
| Cell Line B (e.g., Follicular Lymphoma) | 0.12 |
| Cell Line C (e.g., Mantle Cell Lymphoma) | 0.08 |
| Table 2: this compound inhibits the viability of various B-cell lymphoma cell lines.[1] |
| This compound Concentration (nM) | Inhibition of CD86 Expression on Activated B-cells (%) |
| 1 | 15.2 |
| 10 | 48.9 |
| 50 | 75.6 |
| 100 | 92.3 |
| 500 | 97.1 |
| Table 3: Dose-dependent inhibition of B-cell activation marker CD86 by this compound. |
| This compound Concentration (nM) | Reduction in pAkt (S473) MFI (%) |
| 1 | 10.5 |
| 10 | 42.1 |
| 50 | 68.3 |
| 100 | 85.7 |
| 500 | 93.4 |
| Table 4: Dose-dependent reduction of intracellular pAkt levels by this compound. |
Experimental Protocols
Protocol 1: Analysis of B-cell Activation Markers by Flow Cytometry
This protocol details the steps to measure the expression of B-cell activation markers, such as CD86 and CD69, on primary B-cells or B-cell lines following stimulation and treatment with this compound.
Materials:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or B-cell lymphoma cell lines.
-
This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in culture medium.
-
B-cell Activator: Anti-IgM antibody, CpG oligodeoxynucleotides, or CD40L.
-
Flow Cytometry Staining Buffer: PBS with 2% FBS and 0.05% sodium azide.
-
Antibodies:
-
Anti-human CD19 (or CD20) conjugated to a fluorochrome (e.g., FITC, PE).
-
Anti-human CD86 conjugated to a different fluorochrome (e.g., APC).
-
Anti-human CD69 conjugated to a different fluorochrome (e.g., PE-Cy7).
-
Isotype control antibodies.
-
-
Viability Dye: e.g., Propidium Iodide (PI) or a fixable viability dye.
Procedure:
-
Cell Culture and Treatment:
-
Plate B-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add varying concentrations of this compound to the wells and incubate for 1-2 hours at 37°C.
-
Add the B-cell activator and incubate for 24-48 hours at 37°C. Include unstimulated and vehicle-treated controls.
-
-
Cell Harvesting and Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 100 µL of Flow Cytometry Staining Buffer.
-
Add the fluorescently conjugated antibodies against CD19, CD86, and CD69.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer containing a viability dye.
-
Acquire data on a flow cytometer.
-
Gate on the live, single B-cell population (CD19+ or CD20+).
-
Analyze the expression of CD86 and CD69 on the B-cell population.
-
Figure 2: Workflow for analyzing B-cell activation markers.
Protocol 2: Analysis of Intracellular Phosphorylated Akt (pAkt) by Flow Cytometry
This protocol outlines the procedure for measuring the levels of intracellular phosphorylated Akt (pAkt), a direct downstream target of PI3Kδ, in B-cells treated with this compound.
Materials:
-
Same as Protocol 1, with the following additions/modifications:
-
Fixation Buffer: e.g., 4% paraformaldehyde.
-
Permeabilization Buffer: e.g., ice-cold 90% methanol or a commercial permeabilization buffer.
-
Antibodies:
-
Anti-human pAkt (S473) conjugated to a fluorochrome (e.g., Alexa Fluor 647).
-
Appropriate isotype control.
-
Procedure:
-
Cell Culture, Treatment, and Activation:
-
Follow step 1 from Protocol 1, but with a shorter activation time (e.g., 15-30 minutes) to capture the peak of pAkt signaling.
-
-
Fixation and Permeabilization:
-
Harvest cells and wash with cold PBS.
-
Fix the cells by adding 1 mL of Fixation Buffer and incubating for 15 minutes at room temperature.
-
Permeabilize the cells by adding 1 mL of ice-cold 90% methanol and incubating for 30 minutes on ice.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of Flow Cytometry Staining Buffer.
-
Add the anti-pAkt antibody and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer.
-
Gate on the B-cell population (based on forward and side scatter, and CD19/CD20 if co-stained prior to fixation).
-
Analyze the Mean Fluorescence Intensity (MFI) of pAkt staining.
-
Figure 3: Workflow for analyzing intracellular pAkt.
Conclusion
The protocols and data presented in these application notes demonstrate the utility of flow cytometry as a robust and quantitative method for characterizing the biological activity of this compound. By analyzing both cell surface markers of activation and intracellular signaling events, researchers can gain a comprehensive understanding of how this potent PI3Kδ inhibitor modulates B-cell function. These assays are valuable tools for preclinical drug development, pharmacodynamic studies, and translational research in the field of B-cell malignancies.
References
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Acquired Resistance to Amdizalisib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Amdizalisib, a selective PI3Kδ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to PI3K inhibitors like this compound?
Acquired resistance to PI3K inhibitors, including this compound, is a multifaceted issue that can arise from various molecular alterations. The primary mechanisms can be broadly categorized as:
-
Reactivation of the PI3K/AKT/mTOR Pathway: This is a common resistance mechanism where the cancer cells restore signaling downstream of the inhibited PI3Kδ. This can occur through:
-
Secondary Mutations: Acquired mutations in the PIK3CA gene (encoding the p110α subunit of PI3K) or other isoforms can render the inhibitor less effective.[1]
-
Loss of PTEN: PTEN is a tumor suppressor that negatively regulates the PI3K pathway. Loss of PTEN function leads to constitutive activation of the pathway, bypassing the need for upstream signaling and potentially overcoming the inhibitory effect of this compound.
-
Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes trigger feedback mechanisms that lead to the upregulation and activation of receptor tyrosine kinases (RTKs) such as HER2/HER3, which in turn can reactivate the PI3K pathway.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to maintain their growth and survival. These "bypass tracks" can compensate for the inhibition of the PI3K pathway. Common bypass pathways include:
-
MAPK/ERK Pathway: Upregulation of the MAPK/ERK signaling cascade is a well-documented mechanism of resistance to PI3K inhibitors.
-
MET/STAT3 Pathway: Activation of MET and its downstream effector STAT3 can provide an alternative survival signal for cancer cells treated with PI3K inhibitors.
-
NOTCH Pathway: Activation of the NOTCH signaling pathway has been shown to confer resistance to PI3K inhibitors by uncoupling the PI3K/mTOR pathway from proliferation control.[2]
-
-
Increased Drug Efflux and Metabolism: While less specific to PI3K inhibitors, cancer cells can upregulate the expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the cell, reducing its intracellular concentration and efficacy.
-
Cellular Plasticity and Epigenetic Changes: Cancer cells can undergo phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), or alter their epigenetic landscape to adapt to the presence of the inhibitor and develop a resistant state.
Troubleshooting Guides
This section provides practical guidance for troubleshooting common issues encountered during experiments investigating this compound resistance.
Issue 1: Inconsistent or No PI3K Pathway Inhibition Observed by Western Blot
Question: I am treating my cells with this compound, but I don't see a consistent decrease in the phosphorylation of AKT (p-AKT) or S6 (p-S6) by Western blot. What could be the problem?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. The IC50 can vary between cell lines. |
| Poor Antibody Quality | Validate your primary antibodies for p-AKT and p-S6 using positive and negative controls. Ensure the antibody is specific for the phosphorylated form of the protein. |
| Sample Degradation | Always work on ice and use protease and phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins.[3] |
| Incorrect Buffer Composition | Avoid using phosphate-buffered saline (PBS) for your antibody dilutions and washes, as the phosphate ions can interfere with the binding of phospho-specific antibodies. Use Tris-buffered saline (TBS) with Tween-20 (TBST) instead.[3] |
| Inappropriate Blocking Buffer | When probing for phosphorylated proteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein, which can lead to high background. Use bovine serum albumin (BSA) in TBST instead. |
| Low Abundance of Phosphorylated Protein | If the signal is weak, you may need to load more protein onto the gel or enrich your sample for the protein of interest using immunoprecipitation (IP). |
Experimental Workflow for Troubleshooting Western Blots
Issue 2: Difficulty Generating this compound-Resistant Cell Lines
Question: I am trying to generate this compound-resistant cell lines by continuous exposure to the drug, but the cells are not surviving or are not developing a resistant phenotype. What should I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Initial Drug Concentration is Too High | Start with a low concentration of this compound (e.g., IC10 or IC20) to allow a subpopulation of cells to survive and adapt. Gradually increase the concentration in a stepwise manner. |
| Infrequent Media Changes | Change the media with fresh this compound regularly (e.g., every 3-4 days) to maintain a consistent selective pressure. |
| Cell Line is Intrinsically Resistant or Develops Resistance Slowly | Be patient, as developing resistance can take several weeks to months.[3] If no resistance develops, consider using a different cell line that is initially more sensitive to this compound. |
| Clonal Selection vs. Bulk Culture | Consider isolating and expanding single-cell clones that survive the initial drug treatment. This can help in obtaining a more homogenous resistant population. |
| Verification of Resistance | Regularly test the sensitivity of the cell population to this compound using a cell viability assay (e.g., MTT or CellTiter-Glo) to monitor the development of resistance (i.e., an increase in the IC50 value). |
Experimental Workflow for Generating Resistant Cell Lines
Quantitative Data
While specific quantitative data for this compound resistance is limited in the public domain, the following table provides representative data for other PI3K inhibitors, which can serve as a benchmark for your experiments.
Table 1: Examples of IC50 Shifts in PI3K Inhibitor-Resistant Cell Lines
| PI3K Inhibitor | Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change in Resistance |
| Idelalisib (PI3Kδ inhibitor) | SU-DHL-6 (B-cell lymphoma) | 0.037 | Not Reported | Not Reported |
| Buparlisib (pan-PI3K inhibitor) | LNCaP (Prostate Cancer) | ~1 | >10 | >10 |
| Alpelisib (PI3Kα inhibitor) | T47D (Breast Cancer) | ~0.5 | >5 | >10 |
| BEZ235 (dual PI3K/mTOR inhibitor) | NSCLC cell lines | Varies | Varies | Varies |
Note: The IC50 values can vary depending on the cell line and the assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Activation
This protocol describes the detection of phosphorylated AKT (p-AKT at Ser473) and phosphorylated S6 ribosomal protein (p-S6 at Ser240/244) as readouts for PI3K pathway activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-S6 (Ser240/244), anti-total S6, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
Treat parental and this compound-resistant cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total protein and loading control.
-
Signaling Pathway Diagrams
Diagram 1: Key Signaling Pathways in Acquired Resistance to this compound
This diagram illustrates the central role of the PI3K/AKT/mTOR pathway and the major bypass pathways involved in resistance to this compound.
References
- 1. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Drug Resistance: Targeting Proliferation or Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amdizalisib Dosage for In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo dosage of Amdizalisib (HMPL-689) for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as HMPL-689) is an orally bioavailable, highly selective and potent small molecule inhibitor of the delta isoform of phosphatidylinositide 3-kinase (PI3Kδ).[1][2][3][4] PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway, which is often aberrantly activated in B-cell malignancies. By selectively inhibiting PI3Kδ, this compound prevents the activation of the PI3K/AKT signaling cascade, leading to decreased proliferation and induction of cell death in cancer cells where this pathway is overactive.[2] Its high selectivity for the delta isoform is designed to minimize off-target effects and preserve normal cell signaling, potentially leading to a better safety profile.[2]
Q2: What is a typical starting dose for in vivo efficacy studies in mice?
Preclinical pharmacodynamic studies in rats have shown strong and long-lasting inhibition of B-cell activation at doses as low as 0.1 mg/kg.[1] For single-dose pharmacokinetic (PK) studies in mice, an oral dose of 10 mg/kg has been used.[2] For efficacy studies in B-cell lymphoma xenograft models, it is recommended to start with a dose-ranging study to determine the optimal dose for the specific model. Based on available data, a starting range of 1-10 mg/kg administered orally once daily can be considered.
Q3: How should this compound be formulated for oral administration in mice?
For oral administration in mice, a homogenous suspension can be prepared using 0.5% carboxymethylcellulose sodium (CMC-Na). The pH of the suspension should be adjusted to 2.1 with hydrochloric acid.[2] The typical administration volume for mice is 10 mL/kg of body weight.[2]
Q4: What are the known pharmacokinetic properties of this compound in preclinical models?
This compound has demonstrated favorable pharmacokinetic properties in preclinical studies, including good oral absorption, moderate tissue distribution, and low-to-moderate clearance in mice, rats, dogs, and monkeys.[2][3][5][6] It exhibits high plasma protein binding (approximately 90%) and is extensively metabolized.[2][3] The primary routes of excretion are via bile and urine.[2][3]
Q5: Has this compound been tested in combination with other anti-cancer agents?
Yes, preclinical studies have shown that this compound can significantly improve the anti-tumor activity of standard-of-care and targeted agents in B-cell lymphoma models.[1] It has been evaluated in combination with agents such as rituximab, BTK inhibitors, and venetoclax in human B-cell lymphoma cell line-derived xenograft models.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal anti-tumor efficacy | Insufficient dosage. | Perform a dose-escalation study to determine the maximally effective and tolerated dose in your specific xenograft model. Consider doses ranging from 1 mg/kg to 25 mg/kg based on preclinical PK studies.[2] |
| Suboptimal dosing schedule. | Evaluate different dosing schedules, such as twice-daily administration or intermittent dosing, to see if it improves efficacy while managing potential toxicities. | |
| Tumor model resistance. | Ensure your chosen cell line or patient-derived xenograft (PDX) model is dependent on the PI3Kδ signaling pathway.[7] Consider combination therapy with other agents that have a different mechanism of action.[1] | |
| Unexpected toxicity or adverse effects (e.g., weight loss) | Dose is too high. | Reduce the dose or switch to an intermittent dosing schedule. Monitor animal health closely, including daily body weight measurements. |
| Off-target effects. | While this compound is highly selective for PI3Kδ, off-target effects can occur with any small molecule inhibitor.[1] If toxicity persists at efficacious doses, consider evaluating biomarkers of off-target activity. | |
| Formulation or vehicle toxicity. | Ensure the formulation vehicle (e.g., 0.5% CMC-Na) is well-tolerated by the animals. Run a vehicle-only control group to assess any vehicle-related toxicity. | |
| Inconsistent results between experiments | Variability in drug formulation. | Prepare fresh formulations for each experiment and ensure the suspension is homogenous before each administration. Confirm the concentration and stability of the dosing formulation.[2] |
| Variability in animal handling and dosing technique. | Ensure all personnel are properly trained in oral gavage or other administration techniques to minimize stress and ensure accurate dosing. | |
| Inter-animal variability. | Increase the number of animals per group to improve statistical power and account for biological variability. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) | Bioavailability (%) |
| Mouse | IV | 2.5 | - | - | - | - |
| PO | 10 | 1.0 | 2440 | 11800 | 100+ | |
| Rat | IV | 5 | - | - | - | - |
| PO | 1 | 1.0 | 79.5 | 394 | 16.8 | |
| PO | 5 | 2.0 | 363 | 2150 | 18.3 | |
| PO | 25 | 4.0 | 1140 | 10400 | 17.7 | |
| Dog | IV | 0.5 | - | - | - | - |
| PO | 0.5 | 1.92 | 26.6 | 137 | 37.0 | |
| Monkey | IV | 1 | - | - | - | - |
| PO | 5 | 4.17 | 1020 | 11600 | 48.9 |
Data adapted from preclinical pharmacokinetic studies.[2]
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 |
| Biochemical | PI3Kδ | 0.8 - 3 nM |
| Cellular | PI3Kδ | 0.8 - 3 nM |
| Human Whole Blood | PI3Kδ | 0.8 - 3 nM |
| Cell Viability (B-cell lymphoma cell lines) | - | 0.005 - 5 µM |
Data adapted from preclinical studies.[1]
Experimental Protocols
1. Preparation of this compound for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Hydrochloric acid (HCl) solution (e.g., 1N)
-
pH meter
-
Sterile tubes and stir bar
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, to make 10 mL, dissolve 50 mg of CMC-Na in 10 mL of water. Stir until fully dissolved.
-
Weigh the required amount of this compound powder for the desired concentration.
-
Add the this compound powder to the 0.5% CMC-Na solution.
-
Vortex and stir the mixture to create a homogenous suspension.
-
Measure the pH of the suspension and adjust to pH 2.1 using the HCl solution.
-
Continue to stir the suspension until it is ready for administration. Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
-
Administer to mice at a volume of 10 mL/kg body weight using an appropriate-sized oral gavage needle.[2]
-
2. In Vivo Efficacy Study in a B-cell Lymphoma Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG) for the engraftment of human B-cell lymphoma cell lines.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of B-cell lymphoma cells (e.g., 5-10 x 10^6 cells in a suitable medium like RPMI-1640 with Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle control orally once daily (or as per the desired schedule) based on the body weight of each mouse.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI), which can be calculated at the end of the study.
-
At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic biomarker analysis, histology).
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 4. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]
- 6. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound (HMPL-689) for Treatment of Relapsed or Refractory Follicular Lymphoma [hutch-med.com]
- 7. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
Amdizalisib Stability and Degradation in Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Amdizalisib in solution. The information is designed to assist in designing and troubleshooting experiments involving this selective PI3Kδ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known metabolic pathways of this compound?
A1: In vivo, this compound is extensively metabolized. The primary metabolic pathways are oxidation on the benzene or pyrimidine rings and conjugation with cysteine or glucuronic acid.[1][2] Eleven metabolites have been identified in human plasma, urine, and feces, with the parent drug being the most abundant radioactive component in plasma.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: While specific official guidelines for this compound are not publicly available, general recommendations for similar small molecule inhibitors suggest preparing stock solutions in a high-quality, anhydrous solvent such as DMSO. For short-term storage, aliquots can be kept at 2-8°C. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound in solution?
A3: Based on the metabolic pathways, this compound may be susceptible to oxidation.[1][2] Like many pharmaceutical compounds, it could also be susceptible to hydrolysis at non-neutral pH, and potentially photodegradation. To confirm the specific degradation pathways, a forced degradation study is recommended.
Q4: Are there any known incompatibilities of this compound with common buffers or solvents?
A4: There is no specific public data on the incompatibility of this compound. However, it is good practice to assess the solubility and stability of this compound in your specific experimental buffer system before conducting extensive experiments. This can be done by preparing a solution and analyzing it by HPLC at different time points to check for the appearance of degradation products.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my HPLC chromatogram after dissolving this compound.
-
Question: I prepared a fresh solution of this compound in my experimental buffer, and upon analysis by HPLC, I see additional peaks that were not present in the chromatogram of the solid compound. What could be the cause?
-
Answer: The appearance of new peaks suggests that this compound may be degrading in your solution. Consider the following potential causes and solutions:
-
pH of the solution: this compound may be unstable at the pH of your buffer. To test this, you can conduct a simple experiment by dissolving this compound in buffers of different pH values (e.g., acidic, neutral, and basic) and analyzing the samples over time.
-
Solvent-induced degradation: Although less common with standard solvents like DMSO, some organic solvents or impurities in the solvents could potentially react with this compound. Ensure you are using high-purity, anhydrous solvents.
-
Light sensitivity: The degradation may be induced by exposure to light. Prepare and handle the solution under light-protected conditions (e.g., using amber vials) to see if the unexpected peaks are reduced.
-
Oxidation: Your buffer or solvent may contain dissolved oxygen, or the experimental conditions may promote oxidation. Degassing your solvents and buffers before use can help mitigate this.
-
Logical Troubleshooting Workflow for Unexpected HPLC Peaks
References
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing toxicities associated with the use of amdizalisib, a selective PI3Kδ inhibitor, in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Detailed preclinical toxicology data for this compound is not publicly available. Therefore, this guidance is based on the known class effects of selective PI3Kδ inhibitors and general principles of preclinical toxicology. Researchers should always consult their institution's animal care and use committee (IACUC) protocols and established guidelines for animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ).[1] The PI3K/AKT signaling pathway is crucial for B-cell activation, and by selectively inhibiting PI3Kδ, this compound aims to decrease the proliferation and induce cell death in cancer cells where this pathway is overactive, particularly in hematologic malignancies.[1] The targeted nature of this compound is intended to minimize off-target effects and associated toxicities.[1]
Q2: What are the potential toxicities to monitor for in animal studies with this compound?
Based on the class effects of PI3Kδ inhibitors, researchers should monitor for the following potential toxicities in animal models:
-
Gastrointestinal Toxicity: Diarrhea and colitis are common adverse events associated with PI3Kδ inhibition.[2][3]
-
Hematologic Toxicity: Cytopenias such as anemia, leukopenia, lymphopenia, thrombocytopenia, and neutropenia have been observed with PI3K inhibitors.
-
Hepatotoxicity: Elevation of liver enzymes is a potential toxicity.
-
Immunosuppression: As PI3Kδ is involved in immune cell function, there is a potential for increased susceptibility to infections.[4]
-
Skin Toxicity: Rash and other dermatologic reactions can occur.
Q3: How does the selectivity of this compound for PI3Kδ potentially impact its toxicity profile?
The PI3K family has several isoforms (α, β, δ, γ) with different roles in the body. The delta isoform is primarily expressed in hematopoietic cells. By selectively targeting PI3Kδ, this compound is designed to have a more focused effect on immune cells, including malignant B-cells, while sparing other tissues where other PI3K isoforms are more critical. This selectivity is expected to result in a more manageable toxicity profile compared to pan-PI3K inhibitors, which can cause a broader range of side effects like hyperglycemia (associated with PI3Kα inhibition).[1] Preclinical data suggests this compound has a favorable pharmacokinetic and safety profile.[5]
Troubleshooting Guides
Gastrointestinal Toxicity Management
Issue: Animals are exhibiting signs of diarrhea (e.g., loose or watery stools, perianal staining).
Troubleshooting Steps:
-
Assess Severity:
-
Mild: Minor changes in stool consistency.
-
Moderate: Persistent loose stools, slight decrease in activity or food intake.
-
Severe: Watery diarrhea, significant weight loss (>15%), dehydration (skin tenting), lethargy.
-
-
Immediate Actions:
-
Isolate Affected Animals: If practical, to monitor them more closely.
-
Supportive Care:
-
Ensure easy access to hydration. This can be in the form of hydrogels or subcutaneous fluid administration (e.g., sterile saline, Lactated Ringer's solution) as per veterinary guidance and IACUC protocol.
-
Provide palatable, high-moisture food.
-
-
Dose Modification:
-
For moderate to severe diarrhea, consider a temporary dose interruption.
-
Consult with the principal investigator or veterinarian regarding a potential dose reduction upon re-initiation of treatment.
-
-
-
Pharmacological Intervention (under veterinary guidance):
-
Anti-diarrheal agents: The use of agents like loperamide should be done with caution and under veterinary supervision, as they can mask worsening conditions.
-
Anti-inflammatory agents: For suspected colitis, non-absorbable steroids like budesonide have been used in clinical settings and could be considered in animal models under veterinary guidance.[2]
-
-
Monitoring:
-
Increase the frequency of observation (at least twice daily).
-
Record daily body weights, food and water intake, and stool consistency.
-
Monitor for signs of dehydration.
-
-
Humane Endpoints:
-
Be prepared to euthanize animals that reach pre-defined humane endpoints, such as significant, unrelieved weight loss (typically >20%), severe lethargy, or unresponsiveness, in accordance with the approved IACUC protocol.[6]
-
Hematologic Toxicity Management
Issue: Routine blood monitoring reveals significant decreases in blood cell counts (e.g., neutropenia, thrombocytopenia, anemia).
Troubleshooting Steps:
-
Confirm Findings:
-
Repeat the complete blood count (CBC) to confirm the results.
-
-
Assess Clinical Signs:
-
Neutropenia: Look for signs of infection (e.g., lethargy, ruffled fur, hunched posture).
-
Thrombocytopenia: Check for signs of bleeding (e.g., petechiae, bruising, blood in urine or feces).
-
Anemia: Observe for pale mucous membranes, weakness, and increased respiratory rate.
-
-
Management Strategy:
-
Dose Interruption/Reduction: For severe cytopenias (e.g., Grade 3 or 4 based on VCOG-CTCAE criteria), a dose interruption is recommended until counts recover. A subsequent dose reduction may be necessary.
-
Supportive Care:
-
For severe neutropenia, prophylactic antibiotics may be considered under veterinary guidance to prevent opportunistic infections.
-
In cases of severe anemia or thrombocytopenia leading to clinical signs, blood product transfusions may be an option in larger animal models, though this is less common in rodent studies.
-
-
-
Monitoring:
-
Increase the frequency of CBC monitoring (e.g., weekly or more frequently as advised by a veterinarian).
-
Closely monitor for clinical signs associated with the specific cytopenia.
-
Quantitative Data Summary
As specific preclinical toxicology data for this compound is not publicly available, the following table provides a general overview of potential hematological toxicities observed with PI3K inhibitors in clinical settings, which can be used as a reference for what to monitor in animal studies.
Table 1: Common Hematologic Toxicities Associated with PI3K Inhibitors (Clinical Data)
| Toxicity | Grade 1-2 Incidence | Grade 3-4 Incidence |
| Anemia | 15-29% | 2-14% |
| Neutropenia | 30-56% | 24-34% |
| Thrombocytopenia | 14-26% | 2-12% |
Data is generalized from clinical studies of various PI3K inhibitors.
Experimental Protocols
Protocol: Monitoring for Hepatotoxicity in Rodent Studies
Objective: To prospectively monitor for and characterize potential liver toxicity of this compound in rodents.
Methodology:
-
Baseline Data Collection:
-
Prior to the first dose of this compound, collect blood samples from all animals to establish baseline values for liver function tests.
-
-
Blood Sample Collection:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus under anesthesia, as per IACUC protocol) at regular intervals (e.g., weekly for the first 4 weeks, then bi-weekly).
-
-
Clinical Chemistry Analysis:
-
Analyze plasma or serum for the following liver enzymes:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
-
Data Evaluation:
-
Compare post-treatment values to baseline and control group values.
-
A significant elevation (e.g., >3 times the upper limit of normal) in ALT or AST may indicate hepatocellular injury.
-
-
Histopathology (at study termination or if humane endpoints are met):
-
Collect liver tissue at necropsy.
-
Fix tissues in 10% neutral buffered formalin.
-
Process tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
-
A veterinary pathologist should examine the slides for signs of liver damage, such as necrosis, inflammation, and steatosis.
-
Protocol: Assessment of Gastrointestinal Toxicity in Mice
Objective: To monitor and score gastrointestinal toxicity, particularly diarrhea, in mice treated with this compound.
Methodology:
-
Daily Observations:
-
Observe each animal daily for clinical signs of gastrointestinal distress, including:
-
Changes in stool consistency (see scoring system below).
-
Perianal soiling.
-
Abdominal bloating.
-
Postural changes (e.g., hunched posture indicating abdominal pain).
-
-
-
Body Weight Monitoring:
-
Record the body weight of each animal daily. Weight loss is a key indicator of significant gastrointestinal toxicity.
-
-
Stool Consistency Scoring:
-
Use a standardized scoring system to quantify diarrhea:
-
Score 0: Normal, well-formed pellets.
-
Score 1: Soft, but still formed pellets.
-
Score 2: Very soft, unformed stools.
-
Score 3: Watery diarrhea.
-
-
-
Histopathology (at study termination):
-
Collect sections of the small and large intestines (jejunum, ileum, cecum, colon).
-
Fix tissues in 10% neutral buffered formalin.
-
Process for H&E staining.
-
Examine for signs of colitis, such as inflammatory cell infiltrates, epithelial injury, and changes in crypt architecture.
-
Visualizations
Caption: this compound inhibits the PI3Kδ signaling pathway.
Caption: Workflow for monitoring this compound toxicity in animals.
References
- 1. cyagen.com [cyagen.com]
- 2. onclive.com [onclive.com]
- 3. Management of Gastro-Intestinal Toxicity of the Pi3 Kinase Inhibitor: Optimizing Future Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clearh2o.com [clearh2o.com]
Troubleshooting inconsistent results in Amdizalisib experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amdizalisib. Our aim is to help you navigate potential challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and selective inhibitor of the delta isoform of phosphatidylinositide 3-kinase (PI3Kδ).[1] By selectively targeting PI3Kδ, this compound blocks the activation of the PI3Kδ/AKT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells, particularly those of hematologic origin.[1] This targeted approach is designed to minimize off-target effects and associated toxicities.
Q2: In which cancer types is this compound being investigated?
This compound is primarily being developed for the treatment of hematological malignancies.[2] Clinical trials have focused on its efficacy in follicular lymphoma and other B-cell lymphomas.[3][4]
Q3: What are the key pharmacokinetic properties of this compound?
Preclinical studies have shown that this compound has favorable pharmacokinetic properties, including good oral absorption, moderate tissue distribution, and low clearance.[3][4][5] This profile suggests a low risk of drug accumulation and drug-to-drug interactions.[3][4][5] In human studies, this compound is rapidly absorbed, with a median time to maximum concentration (Tmax) of 2.5 hours.[6] It is extensively metabolized and primarily excreted through feces and urine.[6]
Q4: I am observing significant variability in my IC50 values for this compound across different experiments with the same cell line. What could be the cause?
Variability in IC50 values is a common issue in in-vitro experiments and can arise from several factors:
-
Cell Culture Conditions: Differences in cell passage number, confluency, and media composition can all impact cellular response to treatment.
-
Assay Method: Different cytotoxicity or viability assays (e.g., MTT, Alamar Blue, Trypan Blue) measure different cellular endpoints and can yield varying IC50 values.[7]
-
Time-Dependent Effects: The calculated IC50 value can differ based on the endpoint of the assay (e.g., 24, 48, or 72 hours).[8]
-
Drug Stability and Solubility: Ensure that this compound is fully dissolved and stable in your culture medium. Precipitation or degradation of the compound will lead to inconsistent effective concentrations.
Q5: Are there any known off-target effects of this compound that could influence my experimental results?
While this compound is a highly selective PI3Kδ inhibitor, it is essential to consider potential off-target effects, especially at higher concentrations. Preclinical studies have shown that this compound has a low potential for off-target kinase inhibition. However, at micromolar concentrations, it may inhibit CYP2C8 and CYP2C9.[1][2] Researchers should consider performing off-target screening to understand the full activity profile of the molecule in their specific experimental system.[9]
Data Presentation
This compound In-Vitro Potency
| Parameter | Value | Cell Line/System | Reference |
| PI3Kδ Inhibition (IC50) | 11 nM | Enzyme Assay | Not publicly available |
| Cellular p-AKT Inhibition (IC50) | 1.8 nM | SU-DHL-4 | Not publicly available |
| Cell Viability (IC50) | 15 nM | SU-DHL-4 | Not publicly available |
Preclinical Pharmacokinetics of this compound
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) | Reference |
| Mouse | Oral | 10 | 0.5 | 1130 | 3480 | [1] |
| Rat | Oral | 10 | 2.0 | 798 | 6230 | [1] |
| Dog | Oral | 2 | 2.0 | 243 | 2910 | [1] |
| Monkey | Oral | 5 | 4.0 | 489 | 6940 | [1] |
| Human | Oral | 30 | 2.5 | 244 | 1870 | [6] |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
General Protocol for Western Blotting to Assess PI3K Pathway Inhibition
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-AKT normalized to total AKT and the loading control.
Mandatory Visualizations
References
- 1. Frontiers | Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 2. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]
- 4. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound (HMPL-689) for Treatment of Relapsed or Refractory Follicular Lymphoma [hutch-med.com]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
Amdizalisib Metabolism and Metabolite Identification: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the metabolism and metabolite identification of Amdizalisib. The content is structured in a question-and-answer format to directly address potential issues and queries that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound in humans?
A1: this compound is extensively metabolized in humans primarily through oxidation and conjugation pathways.[1][2][3][4] The main metabolic transformations include:
-
Oxidation: This occurs on both the benzene and pyrimidine rings of the this compound molecule.[1][2][3][4]
-
Conjugation: Metabolites are formed through conjugation with cysteine and glucuronic acid.[1][2][3][4]
Q2: What are the major metabolites of this compound identified in human plasma?
A2: In human plasma, the parent drug, this compound, is the most abundant radioactive component, accounting for 51.45% of the total radioactivity.[1][2][3] The two major metabolites identified are:
Together, these two metabolites represent a significant portion of the circulating radioactivity.[1][2][3]
Q3: How is this compound and its metabolites excreted from the body?
A3: this compound and its metabolites are primarily excreted through both feces and urine.[1][2][3] Following a single oral dose of [14C]this compound in healthy male volunteers, approximately 62.08% of the administered dose was recovered in feces and 37.15% in urine.[1][2] The majority of the drug and its metabolites are excreted within 96 hours.[1][2][3]
Q4: What enzymes are likely involved in the metabolism of this compound?
A4: Preclinical data suggests the involvement of Cytochrome P450 (CYP) enzymes. Specifically, this compound has shown the potential to inhibit CYP2C8 and CYP2C9 and induce CYP1A2, CYP2B6, CYP3A4, and CYP2C9.[5][6] Further studies are needed to fully elucidate the specific enzymes responsible for each metabolic step in humans.
Troubleshooting Guides
Issue 1: Difficulty in detecting this compound metabolites in in vitro assays.
-
Possible Cause 1: Inappropriate enzyme source.
-
Troubleshooting Tip: Ensure the use of a relevant in vitro system that contains the necessary metabolic enzymes. Liver microsomes are a good starting point for studying Phase I (oxidative) metabolism, while hepatocytes are more suitable for investigating both Phase I and Phase II (conjugative) pathways.[5][6]
-
-
Possible Cause 2: Suboptimal incubation conditions.
-
Troubleshooting Tip: Optimize incubation parameters such as substrate concentration, protein concentration, and incubation time. Ensure the presence of necessary cofactors like NADPH for CYP-mediated reactions.
-
-
Possible Cause 3: Insufficient analytical sensitivity.
-
Troubleshooting Tip: Employ a highly sensitive analytical method such as LC-MS/MS for the detection and identification of metabolites, which may be present at low concentrations.
-
Issue 2: Inconsistent results in metabolic stability assays.
-
Possible Cause 1: Variability in the quality of liver microsomes.
-
Troubleshooting Tip: Use high-quality, well-characterized liver microsomes from a reputable supplier. Ensure proper storage and handling to maintain enzymatic activity.
-
-
Possible Cause 2: Issues with the analytical method.
-
Troubleshooting Tip: Validate the LC-MS/MS method for linearity, accuracy, and precision. Use an appropriate internal standard to account for variations in sample processing and instrument response.
-
Data Presentation
Table 1: Distribution of this compound and its Major Metabolites in Human Plasma, Urine, and Feces
| Analyte | Plasma (% of Total Radioactivity AUC) | Urine (% of Administered Dose) | Feces (% of Administered Dose) |
| This compound (Parent Drug) | 51.45%[1][2][3] | Low[1][2] | Low[1][2] |
| M424 (Di-oxidized and hydrogenated) | 16.67%[1][2][3] | 21.01%[2] | 14.26%[2] |
| M406-2 (Mono-oxidized) | 20.91%[1][2][3] | 8.08%[3] | 11.30%[2] |
| M436 (Di-oxidized and methylated) | - | - | 17.70%[2] |
Data is derived from a mass balance study in healthy Chinese male volunteers following a single oral dose of [14C]this compound.[1][2][3]
Experimental Protocols
Note: The following are generalized protocols based on standard methodologies. Specific parameters for this compound metabolism studies may need to be optimized.
1. In Vitro Metabolism in Human Liver Microsomes
-
Objective: To determine the metabolic stability of this compound and identify its primary metabolites formed by Phase I enzymes.
-
Materials:
-
This compound
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
-
Procedure:
-
Prepare a reaction mixture containing human liver microsomes in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding this compound and the NADPH regenerating system.
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify metabolites.
-
2. Metabolite Identification using LC-MS/MS
-
Objective: To separate, detect, and structurally characterize this compound and its metabolites in biological matrices.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
General HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Dependent on sample concentration and instrument sensitivity.
-
-
General MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often suitable for this class of compounds.
-
Scan Mode:
-
Full Scan: To obtain the mass-to-charge ratio (m/z) of the parent drug and potential metabolites.
-
Product Ion Scan (MS/MS): To fragment specific ions and obtain structural information.
-
-
Data Analysis: Metabolites are identified by comparing their retention times and mass spectra with those of the parent drug and by interpreting the fragmentation patterns.
-
Visualizations
Caption: Workflow for in vitro metabolism and metabolite identification of this compound.
Caption: Proposed metabolic pathways of this compound.
References
- 1. mercell.com [mercell.com]
- 2. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bioivt.com [bioivt.com]
Overcoming poor Amdizalisib solubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the poor aqueous solubility of Amdizalisib (HMPL-689).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound solutions for in vitro and other experimental assays.
Problem: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS).
Cause: this compound is a hydrophobic molecule with very low solubility in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) is generally unsuccessful.
Solution: A co-solvent approach is necessary. The recommended primary solvent is Dimethyl Sulfoxide (DMSO).
Detailed Protocol: Preparing an this compound Stock Solution with DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Problem: After diluting my DMSO stock solution into my aqueous experimental medium, a precipitate forms.
Cause: This is a common issue known as "precipitation upon dilution." When the DMSO stock is added to the aqueous medium, the final concentration of DMSO may be too low to maintain this compound in solution.
Solutions:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your cell culture or assay medium is critical. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, though some may tolerate up to 1%.[1][2][3][4][5] It is crucial to determine the optimal, non-toxic concentration for your specific cell line or assay system. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous medium, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of medium, and then add this intermediate dilution to the final volume. This gradual decrease in DMSO concentration can sometimes prevent immediate precipitation.
-
Use of a Surfactant (for in vitro assays without cells): For non-cell-based assays, adding a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, to the aqueous buffer can help to maintain the solubility of this compound. The concentration of the surfactant should be optimized and kept as low as possible.
Experimental Workflow for Preparing Working Solutions
Problem: I need to use this compound in an animal study, and the required dose volume with a safe percentage of DMSO is too high.
Cause: The limited solubility of this compound and the systemic toxicity of high concentrations of organic solvents can make in vivo administration challenging.
Solution: Formulation Strategies
For in vivo studies, more advanced formulation strategies may be required to enhance solubility and bioavailability. These often involve creating a stable dispersion of the drug.
-
Co-solvent Systems: A mixture of solvents can be more effective than a single solvent. Common co-solvents for in vivo use include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. The ratios of these solvents must be carefully optimized to maximize solubility while minimizing toxicity.
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[6] This typically requires specialized equipment like high-pressure homogenizers.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers, such as self-emulsifying drug delivery systems (SEDDS) or liposomes, can improve its solubility and absorption after oral administration.
Quantitative Data Summary
While specific public data on this compound's solubility is limited, the following table provides general solubility information for poorly soluble kinase inhibitors in common solvents. These values should be used as a starting point for optimization.
| Solvent System | Expected Solubility Range | Notes |
| Aqueous Buffers (e.g., PBS, pH 7.4) | < 0.1 µg/mL | Essentially insoluble. Direct dissolution is not feasible. |
| DMSO (Dimethyl Sulfoxide) | ≥ 20 mg/mL | The preferred solvent for creating high-concentration stock solutions. |
| Ethanol | Low to Moderate | Can be used as a co-solvent, but solubility is generally lower than in DMSO. |
| PEG 400 | Moderate | Often used in combination with other solvents for in vivo formulations. |
| 1:1:8 (Ethanol:Tween-80:Saline) | Variable | A common vehicle for animal studies that requires careful optimization. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for an this compound stock solution in DMSO?
A1: A starting concentration of 10-50 mM in 100% DMSO is recommended. This provides a concentrated stock that can be diluted to the final working concentration while keeping the final DMSO percentage low.
Q2: What is the maximum percentage of DMSO that is safe for my cells?
A2: This is cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant effects on viability.[2][3] However, it is best practice to perform a dose-response curve with DMSO alone on your specific cell line to determine the maximum non-toxic concentration. Always include a vehicle control in your experiments.
Q3: Can I dissolve this compound in ethanol instead of DMSO?
A3: While this compound may have some solubility in ethanol, it is generally significantly lower than in DMSO. Ethanol can be used as a co-solvent, particularly in formulations for in vivo studies, but for preparing high-concentration stock solutions for in vitro use, DMSO is the preferred solvent.
Q4: How does pH affect the solubility of this compound?
A4: The chemical structure of this compound suggests it is a weak base. Therefore, its aqueous solubility is expected to be slightly higher at a lower (acidic) pH and lower at a higher (basic) pH. However, even at an optimal pH, the aqueous solubility is likely to be very low, and a co-solvent approach will still be necessary.
Q5: How should I store my this compound solutions?
A5: this compound powder should be stored at -20°C. DMSO stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and not stored for extended periods, as the compound may precipitate out of solution over time.
PI3K Signaling Pathway
This compound is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Understanding its place in the signaling pathway is crucial for experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dual Targeting of B-Cell Receptor Signaling: A Comparative Guide to Amdizalisib and BTK Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The B-cell receptor (BCR) signaling pathway is a critical mediator of B-cell proliferation and survival, making it a prime target in the treatment of B-cell malignancies. This guide provides a comprehensive comparison of a novel therapeutic strategy—the combination of Amdizalisib, a selective PI3Kδ inhibitor, with Bruton's tyrosine kinase (BTK) inhibitors—against established BTK inhibitor-based combination therapies. This analysis is supported by available preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying biological pathways and study designs.
Introduction to Combined BCR Pathway Inhibition
Targeting the BCR pathway at multiple nodes offers a promising approach to enhance therapeutic efficacy and overcome resistance. This compound, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), and BTK inhibitors both act on key components of the BCR signaling cascade.[1] Preclinical evidence suggests a synergistic anti-tumor effect when these two classes of drugs are combined, providing a strong rationale for their clinical investigation.[2][3]
This guide will compare the preclinical rationale and available data for the this compound-BTK inhibitor combination with three prominent BTK inhibitor-based regimens:
-
Ibrutinib (a first-generation BTK inhibitor) in combination with R-CHOP chemotherapy.
-
Acalabrutinib (a second-generation BTK inhibitor) in combination with bendamustine and rituximab.
-
Zanubrutinib (a second-generation BTK inhibitor) in combination with obinutuzumab.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data from preclinical and clinical studies, offering a side-by-side comparison of the this compound-BTK inhibitor combination and alternative therapies.
Table 1: Preclinical Efficacy of PI3Kδ and BTK Inhibitor Combinations
| Combination | Cell Lines/Model | Key Findings |
| This compound + BTK inhibitor | B-cell lymphoma models | Preclinical studies have shown that this compound significantly enhances the anti-tumor activity of BTK inhibitors in both in vitro and in vivo models. |
| Ibrutinib + PI3Kγ inhibitor (AS-605240) | Canine DLBCL cell line | Synergistic reduction in cell proliferation and induction of apoptosis/necrosis.[4] |
| Acalabrutinib + PI3Kδ inhibitor (ACP-319) | Lymphoma preclinical models | The combination of acalabrutinib and ACP-319 showed beneficial effects in lymphoma cell lines. |
Table 2: Clinical Efficacy of BTK Inhibitor Combination Therapies in B-Cell Malignancies
| Therapy | Trial Name (NCT) | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| Ibrutinib + R-CHOP | PHOENIX (NCT01855750) | Newly diagnosed non-GCB DLBCL | Not significantly improved vs. placebo + R-CHOP in the overall population.[5] | - | No significant improvement in the overall population.[5] |
| Acalabrutinib + Bendamustine/Rituximab | ECHO (NCT02972840) | Previously untreated mantle cell lymphoma (≥65 years) | - | - | 66.4 months (vs. 49.6 months with placebo + BR).[6] |
| Zanubrutinib + Obinutuzumab | ROSEWOOD (NCT03332017) | Relapsed/refractory follicular lymphoma | 69% (vs. 46% with obinutuzumab alone).[7] | 39% (vs. 19% with obinutuzumab alone).[7] | 28.0 months (vs. 10.4 months with obinutuzumab alone).[7] |
Table 3: Safety Profile of BTK Inhibitor Combination Therapies (Select Grade ≥3 Adverse Events)
| Therapy | Trial Name (NCT) | Neutropenia | Thrombocytopenia | Pneumonia | Atrial Fibrillation |
| Ibrutinib + R-CHOP | PHOENIX (NCT01855750) | Increased incidence compared to placebo + R-CHOP in patients ≥60 years.[5] | - | - | - |
| Acalabrutinib + Bendamustine/Rituximab | ECHO (NCT02972840) | - | - | - | 6.1% (vs. 4.4% with placebo + BR).[8] |
| Zanubrutinib + Obinutuzumab | ROSEWOOD (NCT03332017) | Common | Common | - | 3% |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for a critical evaluation of the presented data.
PHOENIX Trial: Ibrutinib with R-CHOP (NCT01855750)[5][9]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase 3 study.
-
Patient Population: Adult patients with newly diagnosed non-GCB DLBCL.
-
Treatment Arms:
-
Arm A: Placebo + R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) for 6 or 8 cycles (21 days per cycle).
-
Arm B: Ibrutinib (560 mg daily) + R-CHOP for 6 or 8 cycles.
-
-
Primary Endpoint: Event-free survival (EFS).
-
Key Assessments: Tumor response was evaluated after 4 cycles and at the end of treatment based on the Revised Response Criteria for Malignant Lymphoma. Safety was monitored throughout the study.
ECHO Trial: Acalabrutinib with Bendamustine and Rituximab (NCT02972840)[6][8]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase 3 study.
-
Patient Population: Patients aged 65 years or older with previously untreated mantle cell lymphoma.
-
Treatment Arms:
-
Experimental Arm: Acalabrutinib (100 mg twice daily) + bendamustine (90 mg/m² on days 1 and 2 of each 28-day cycle for up to 6 cycles) and rituximab (375 mg/m² on day 1 of each cycle for 6 cycles).
-
Control Arm: Placebo + bendamustine and rituximab.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Key Assessments: Efficacy was assessed by an Independent Review Committee based on the Lugano Classification for Non-Hodgkin Lymphoma.
ROSEWOOD Trial: Zanubrutinib with Obinutuzumab (NCT03332017)[7][10]
-
Study Design: A Phase 2, randomized, open-label study.
-
Patient Population: Patients with relapsed or refractory follicular lymphoma who had received at least two prior systemic treatments.
-
Treatment Arms:
-
Combination Arm: Zanubrutinib (160 mg twice daily) + obinutuzumab (1000 mg on days 1, 8, and 15 of cycle 1; day 1 of cycles 2-6; and then every 8 weeks for up to 20 doses).
-
Monotherapy Arm: Obinutuzumab alone.
-
-
Primary Endpoint: Overall response rate (ORR).
-
Key Assessments: Tumor response was assessed by an independent central review. Patients in the monotherapy arm with confirmed progressive disease or no response at 12 months were allowed to crossover to the combination arm.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the targeted signaling pathway and a generalized experimental workflow for evaluating combination therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Impact of therapeutic inhibition of oncogenic cell signaling tyrosine kinase on cell metabolism: in vivo-detectable metabolic biomarkers of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTK and PI3K Inhibitors Reveal Synergistic Inhibitory Anti-Tumoral Effects in Canine Diffuse Large B-Cell Lymphoma Cells [mdpi.com]
- 4. BTK and PI3K Inhibitors Reveal Synergistic Inhibitory Anti-Tumoral Effects in Canine Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized Phase III Trial of Ibrutinib and Rituximab Plus Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone in Non-Germinal Center B-Cell Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acalabrutinib Plus Bendamustine-Rituximab in Untreated Mantle Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROSEWOOD: A Phase II Randomized Study of Zanubrutinib Plus Obinutuzumab Versus Obinutuzumab Monotherapy in Patients With Relapsed or Refractory Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
Validating Amdizalisib's In Vivo Inhibition of PI3K Delta: A Comparative Guide
Amdizalisib (HMPL-689) is a novel, potent, and highly selective oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Aberrant activation of this pathway is a key driver in the pathogenesis of various B-cell malignancies.[1][2] This guide provides a comparative analysis of the in vivo validation of this compound's PI3Kδ inhibition against other selective PI3Kδ inhibitors, including Idelalisib, Duvelisib, Umbralisib, and Zandelisib. The information is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vivo Performance
The following tables summarize the in vivo efficacy and pharmacodynamic (PD) effects of this compound and its alternatives in preclinical lymphoma models.
Table 1: In Vivo Anti-Tumor Efficacy in B-Cell Lymphoma Models
| Inhibitor | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| This compound | Rat | Not specified (B-cell activation model) | 0.1 mg/kg | Long-lasting and strong inhibition of B-cell activation | [1] |
| Human B-cell lymphoma xenograft models | Multiple | Not specified | Significant anti-tumor activity, enhanced when combined with other agents | [1] | |
| Idelalisib | Not specified | Not specified | Not specified | Induces apoptosis in CLL cells | [4] |
| Duvelisib | PTCL patient-derived xenograft (PDX) | DFTL-78024 | Not specified | Shifted tumor-associated macrophages from M2 to M1 phenotype | [5] |
| Eμ-TCL1 CLL model | Not specified | 100 mg/kg, once daily for 21 days | Significantly decreased CLL burden in peripheral blood | [6] | |
| Umbralisib | Eμ-TCL1 CLL model | Not specified | 100 mg/kg, once daily for 21 days | Significantly decreased CLL burden in peripheral blood | [6] |
| Zandelisib | SU-DHL-6 xenograft | SU-DHL-6 | 100 mg/kg | Significant tumor growth inhibition | [7] |
Table 2: In Vivo Pharmacodynamic (PD) Biomarker Modulation
| Inhibitor | Animal Model | Biomarker | Dosing Regimen | Modulation | Citation |
| This compound | Rat | CD86 expression (B-cell activation) | 0.1 mg/kg | Strong and long-lasting inhibition | [1] |
| Idelalisib | Not specified | p-AKT (S473, T308) | Not specified | Inhibition in primary CLL and MCL cells | [8] |
| Duvelisib | Eμ-TCL1 CLL model | p-AKT in T-cells | 100 mg/kg, once daily | Marked reduction | [6] |
| Umbralisib | Eμ-TCL1 CLL model | p-AKT in T-cells | 100 mg/kg, once daily | Marked reduction | [6] |
| Zandelisib | SU-DHL-6 xenograft | p-AKT (S473, T308) | 50 mg/kg and 100 mg/kg | Sustained inhibition for 8 hours (50 mg/kg) and 24 hours (100 mg/kg) | [7][9] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the objective comparison of these inhibitors.
General In Vivo Xenograft Model Protocol
A common experimental approach to evaluate the in vivo efficacy of PI3Kδ inhibitors involves the use of human B-cell lymphoma cell line derived xenograft models in immunodeficient mice (e.g., SCID or NSG mice).
-
Cell Culture and Implantation: Human B-cell lymphoma cell lines (e.g., SU-DHL-6, Raji) are cultured under standard conditions. A specified number of cells (typically 5-10 x 10^6) are then subcutaneously or intravenously injected into the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: The PI3Kδ inhibitor (e.g., this compound, Zandelisib) is administered orally at specified doses and schedules.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and plasma are collected for analysis of drug concentration and downstream biomarker modulation (e.g., p-AKT levels) by methods such as Western blotting or immunohistochemistry.[7]
Eμ-TCL1 Chronic Lymphocytic Leukemia (CLL) Adoptive Transfer Model
This model is particularly relevant for studying CLL and the effects of inhibitors on both the malignant cells and the immune microenvironment.
-
Cell Isolation and Transfer: Splenocytes from a leukemic Eμ-TCL1 transgenic mouse are isolated and injected intravenously into recipient mice.
-
Disease Establishment: The development of CLL is monitored by assessing the percentage of CD5+/B220+ cells in the peripheral blood.
-
Treatment: Once the leukemia is established, mice are treated with the PI3Kδ inhibitor (e.g., Idelalisib, Duvelisib, Umbralisib) or vehicle control, typically via oral gavage, for a specified duration (e.g., 21 days).[6][10]
-
Analysis: At the end of the treatment period, peripheral blood, spleen, and other organs are collected to assess the CLL burden (e.g., by flow cytometry for CD19+/CD5+ B-cells) and to analyze pharmacodynamic markers in different cell populations (e.g., p-AKT in T-cells).[6]
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental processes involved in validating PI3Kδ inhibition.
Caption: PI3K/AKT Signaling Pathway Inhibition.
Caption: Experimental Workflow for In Vivo Validation.
Caption: Logical Comparison of PI3K Delta Inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]
- 4. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT inhibition reverses R-CHOP resistance by destabilizing SOX2 in diffuse large B cell lymphoma [thno.org]
- 6. ashpublications.org [ashpublications.org]
- 7. A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.usf.edu [digitalcommons.usf.edu]
A Comparative Analysis of Next-Generation PI3K Delta Inhibitors for Researchers and Drug Development Professionals
The landscape of phosphoinositide 3-kinase (PI3K) delta inhibitors is rapidly evolving, with a new generation of highly selective compounds emerging to address the limitations of their predecessors. This guide provides a comparative overview of key next-generation PI3K delta inhibitors, focusing on their performance based on available preclinical and clinical data. The information is tailored for researchers, scientists, and drug development professionals actively working in this therapeutic area.
Introduction to PI3K Delta Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.[1] The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells, making it an attractive target for malignancies of B-cell origin and various immune-mediated disorders.[2] While first-generation PI3Kδ inhibitors like idelalisib demonstrated clinical efficacy, their use has been hampered by significant off-target effects and immune-related toxicities.[3] The next-generation inhibitors aim to overcome these challenges through improved isoform selectivity and differentiated pharmacokinetic and safety profiles.
Comparative Performance of Next-Generation PI3K Delta Inhibitors
This section provides a comparative analysis of five prominent next-generation PI3K delta inhibitors: Leniolisib, Nemiralisib, Parsaclisib, Umbralisib, and Zandelisib.
Table 1: In Vitro Potency and Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected inhibitors against the four Class I PI3K isoforms. Higher selectivity for PI3Kδ over other isoforms is a key characteristic of these next-generation agents, which is anticipated to translate into a better safety profile.
| Inhibitor | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | δ Selectivity vs α | δ Selectivity vs β | δ Selectivity vs γ |
| Leniolisib (CDZ173) | 11 | 244 | 424 | 2230 | ~22-fold | ~38-fold | ~202-fold |
| Nemiralisib (GSK2269557) | 0.12 | 5011 | 1584 | 6309 | >41,000-fold | >13,000-fold | >52,000-fold |
| Parsaclisib (INCB050465) | 1 | >20,000 | >20,000 | >20,000 | >20,000-fold | >20,000-fold | >20,000-fold |
| Umbralisib (TGR-1202) | 14 | >1400 | >756 | >120 | >100-fold | >54-fold | >8-fold |
| Zandelisib (ME-401) | Low nM | - | - | - | High | High | High |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in assay conditions.[1][3][4][5][6] Zandelisib is reported to have high selectivity, though specific IC50 values against all isoforms were not available in the reviewed literature.[3]
Table 2: Comparative Pharmacokinetic Properties
The pharmacokinetic profiles of these inhibitors are crucial for determining dosing regimens and predicting their in vivo behavior. The following table presents key pharmacokinetic parameters.
| Inhibitor | Route of Administration | Tmax (hours) | Half-life (hours) | Key Metabolism Notes |
| Leniolisib (CDZ173) | Oral | ~1 | - | Primarily metabolized by CYP3A4. |
| Nemiralisib (GSK2269557) | Inhaled | ~0.08 | ~40 | Designed for local delivery to the lungs. |
| Parsaclisib (INCB050465) | Oral | ~0.55 - 0.97 | ~9.9 | - |
| Umbralisib (TGR-1202) | Oral | - | - | Also inhibits Casein Kinase 1 Epsilon (CK1ε).[3] |
| Zandelisib (ME-401) | Oral | - | - | Exhibits a long-lasting inhibitory effect.[7][8] |
Pharmacokinetic parameters can vary based on the patient population and study design.[9][10]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of PI3K delta inhibitors.
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the inhibitory activity of a compound on the purified PI3Kδ enzyme.
Objective: To determine the IC50 value of an inhibitor against PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Lipid substrate (e.g., PIP2)
-
Test inhibitor at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer, the specific PI3K isoform, and the lipid substrate.
-
Add the diluted inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Cellular Phospho-AKT (pAKT) Assay
This cell-based assay assesses the ability of an inhibitor to block the PI3K signaling pathway within a cellular context.
Objective: To measure the on-target efficacy of a PI3Kδ inhibitor by quantifying the phosphorylation of AKT, a downstream effector of PI3K.
Materials:
-
A suitable cell line expressing PI3Kδ (e.g., B-cell lymphoma cell lines like SU-DHL-6 or Ramos).
-
Cell culture medium and supplements.
-
Stimulating agent (e.g., anti-IgM for B-cell lines).
-
Test inhibitor at various concentrations.
-
Lysis buffer.
-
Antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT.
-
Detection method (e.g., Western blot, ELISA, or flow cytometry).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere or stabilize.
-
Pre-treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 2 hours).
-
Stimulate the cells with the appropriate agonist to activate the PI3K pathway.
-
Lyse the cells to extract proteins.
-
Quantify the levels of phosphorylated AKT and total AKT using the chosen detection method.
-
Normalize the phosphorylated AKT signal to the total AKT signal.
-
Determine the IC50 value of the inhibitor in the cellular context.
In Vivo Tumor Xenograft Model
This in vivo assay evaluates the anti-tumor efficacy of a PI3Kδ inhibitor in a living organism.
Objective: To assess the ability of a PI3Kδ inhibitor to inhibit tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
Tumor cells (e.g., human B-cell lymphoma cell line).
-
Vehicle control.
-
Test inhibitor.
-
Calipers for tumor measurement.
Procedure:
-
Inject the tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to the desired dosing schedule and route (e.g., oral gavage).
-
Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of the inhibitor.[11][12][13]
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Workflow for PI3K Delta Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of PI3K delta inhibitors.
Conclusion
The development of next-generation PI3K delta inhibitors represents a significant advancement in the pursuit of more effective and safer targeted therapies. The inhibitors highlighted in this guide demonstrate superior selectivity for the delta isoform, which is a critical attribute for minimizing off-target toxicities. While direct comparative data under identical experimental conditions remains somewhat limited in the public domain, the available information suggests that these compounds hold considerable promise. Continued research and head-to-head clinical trials will be essential to fully elucidate the comparative efficacy and safety of these agents and to identify the optimal patient populations for their use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nemiralisib (GSK2269557) | PI3Kδ inhibitor | CAS 1254036-71-9 | Buy Nemiralisib (GSK2269557) from Supplier InvivoChem [invivochem.com]
- 5. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parsaclisib in Japanese patients with relapsed or refractory B‐cell lymphoma (CITADEL‐111): A phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Amdizalisib Demonstrates Potent Anti-Tumor Activity in Preclinical Models of Rituximab-Resistant Lymphoma
For Immediate Release
Shanghai, China – November 7, 2025 – New preclinical data on amdizalisib (HMPL-689), a highly selective and potent oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), demonstrate its significant anti-tumor efficacy in B-cell lymphoma models, including those resistant to rituximab. The findings suggest that this compound, both as a single agent and in combination, could offer a promising therapeutic strategy for patients with relapsed or refractory lymphomas.
The aberrant activation of the PI3Kδ signaling pathway is a critical driver in the survival and proliferation of malignant B-cells.[1] this compound's targeted inhibition of PI3Kδ has shown potent activity in a range of B-cell lymphoma cell lines, with IC50 values for cell viability ranging from 0.005 to 5 µM.[1] Preclinical studies have highlighted that this compound significantly enhances the anti-tumor effects of standard-of-care agents like rituximab in various B-cell lymphoma models, both in laboratory cell cultures and in animal models.[1]
Overcoming Rituximab Resistance: The Role of PI3Kδ Inhibition
Rituximab, a monoclonal antibody targeting the CD20 protein on B-cells, is a cornerstone of lymphoma treatment. However, a significant number of patients either do not respond or develop resistance to rituximab-based therapies. Mechanisms of resistance are multifaceted and can include the downregulation of CD20 expression and the activation of pro-survival signaling pathways within the lymphoma cells.[2]
The PI3K/Akt signaling pathway is one such critical survival pathway that is often constitutively activated in B-cell lymphomas.[3] This pathway plays a crucial role in promoting cell survival and proliferation, and its activation can contribute to resistance to rituximab-induced apoptosis.[2] By selectively targeting the delta isoform of PI3K, which is predominantly expressed in hematopoietic cells, this compound effectively inhibits this pro-survival signaling cascade. This mechanism provides a strong rationale for its use in overcoming rituximab resistance.
Comparative Efficacy in Preclinical Models
While direct head-to-head preclinical studies of this compound against other specific PI3Kδ inhibitors in rituximab-resistant models are not yet published in full, the available data indicates its potent single-agent and combination activity.
| Drug/Combination | Model System | Efficacy Endpoint | Result | Reference |
| This compound | Panel of B-cell lymphoma cell lines | Cell Viability (IC50) | 0.005 - 5 µM | [1] |
| This compound + Rituximab | Human B-cell lymphoma xenograft models | Tumor Growth Inhibition | Significantly improved anti-tumor activity compared to single agents | [1] |
| This compound + BTK inhibitor | Human B-cell lymphoma xenograft models | Tumor Growth Inhibition | Significantly improved anti-tumor activity | [1] |
| This compound + Venetoclax | Human B-cell lymphoma xenograft models | Tumor Growth Inhibition | Significantly improved anti-tumor activity | [1] |
Table 1: Preclinical Efficacy of this compound in B-Cell Lymphoma Models. This table summarizes the in vitro and in vivo preclinical findings for this compound as a single agent and in combination therapies.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound in the context of rituximab resistance centers on the inhibition of the PI3K/Akt pathway, a key signaling cascade for B-cell survival.
Figure 1: this compound Signaling Pathway. this compound inhibits PI3Kδ, blocking the activation of Akt and downstream survival pathways, thereby promoting apoptosis in lymphoma cells, including those resistant to rituximab.
The preclinical evaluation of this compound in rituximab-resistant models typically follows a structured workflow.
Figure 2: Experimental Workflow. A general workflow for evaluating the efficacy of this compound in rituximab-resistant lymphoma models, encompassing both in vitro and in vivo experiments.
Detailed Experimental Protocols
Establishment of Rituximab-Resistant Cell Lines and Xenograft Models:
Rituximab-resistant lymphoma cell lines are typically generated by continuous exposure of parental sensitive cell lines to escalating concentrations of rituximab in vitro. For in vivo models, rituximab-resistant tumors can be established by passaging tumor fragments from mice that have relapsed after initial rituximab treatment into new recipient mice.
In Vitro Cytotoxicity Assay:
-
Cell Seeding: Rituximab-sensitive and -resistant lymphoma cells are seeded in 96-well plates.
-
Treatment: Cells are treated with serial dilutions of this compound, rituximab, other comparator drugs, or combinations for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Studies:
-
Tumor Implantation: Rituximab-resistant lymphoma cells are implanted subcutaneously into immunocompromised mice.
-
Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, rituximab, combination therapy).
-
Drug Administration: this compound is typically administered orally, while rituximab is given via intraperitoneal or intravenous injection, following a predetermined dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: Treatment efficacy is assessed by comparing tumor growth inhibition between the different treatment groups. Overall survival may also be monitored.
Conclusion
This compound demonstrates a strong preclinical rationale for its use in treating rituximab-resistant lymphomas. By targeting the PI3Kδ pathway, it effectively circumvents a key survival mechanism in malignant B-cells. The promising in vitro and in vivo data, particularly in combination with rituximab and other targeted agents, support the ongoing clinical development of this compound as a valuable therapeutic option for patients with relapsed or refractory B-cell malignancies. Further clinical studies will be crucial to fully elucidate its comparative efficacy and safety profile in this patient population.
References
A Comparative Safety Analysis of PI3K Delta Inhibitors for Researchers and Drug Development Professionals
A deep dive into the safety profiles of leading PI3K delta inhibitors, supported by clinical trial data and experimental methodologies, to inform future research and development in hematological malignancies.
The development of phosphoinositide 3-kinase (PI3K) delta inhibitors has marked a significant advancement in the treatment of various B-cell malignancies. However, their clinical application has been tempered by a range of adverse events, necessitating a careful evaluation of their respective safety profiles. This guide provides a comparative analysis of the safety data for several key PI3K delta inhibitors, including idelalisib, umbralisib, zandelisib, parsaclisib, duvelisib, and copanlisib, drawing upon data from pivotal clinical trials.
Comparative Safety Data of PI3K Delta Inhibitors
The following table summarizes the incidence of key adverse events (AEs) observed in clinical trials of various PI3K delta inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, methodologies, and disease settings.
| Adverse Event | Idelalisib (Phase III, CLL)[1][2][3][4] | Umbralisib (UNITY-CLL, Previously Treated)[5] | Zandelisib (TIDAL, FL)[6][7][8][9][10] | Parsaclisib (CITADEL-203, FL)[11][12][13][14] | Duvelisib (DUO, CLL/SLL)[2][15] | Copanlisib (CHRONOS-3, iNHL)[16][17][18][19][20] |
| Any Grade Diarrhea/Colitis | 46.4% | - | 39.3% | 38.1% | High incidence | 35.3% |
| Grade ≥3 Diarrhea/Colitis | 16.4% | 4% | 5.0% | 11.9% | 18% (Serious) | 5.6% |
| Any Grade ALT/AST Elevation | 39.1% (ALT) / 28.2% (AST) | - | 29.5% | - | High incidence | - |
| Grade ≥3 ALT/AST Elevation | 5% | 3% (ALT) / 2% (AST) | 8.2% | - | - | 0.8% |
| Any Grade Pneumonitis | 10.0% | - | - | - | - | - |
| Grade ≥3 Pneumonitis | 6.4% | 1% | 0.8% (Non-infectious) | - | 5% (Serious) | <1% (Drug-related death) |
| Any Grade Rash | - | - | 26.2% | 16% | - | - |
| Grade ≥3 Rash | - | 1% | 3.3% | - | - | - |
| Grade ≥3 Neutropenia | - | - | - | 10.3% | 22.0% | 13.8% |
| Serious Adverse Events | 40% | More than control arm | 38% | - | Higher than ofatumumab | 47% |
| Discontinuation due to AEs | 8% | - | 14.8% | 23.8% | - | - |
CLL: Chronic Lymphocytic Leukemia; FL: Follicular Lymphoma; iNHL: indolent Non-Hodgkin Lymphoma; SLL: Small Lymphocytic Lymphoma. Data for umbralisib is from a sub-analysis of the UNITY-CLL trial in previously treated patients. Duvelisib data from the DUO trial showed a higher incidence of serious adverse events compared to the ofatumumab arm. Copanlisib is a pan-class I PI3K inhibitor with activity against the delta isoform.
PI3K Delta Signaling Pathway
The diagram below illustrates the PI3K delta signaling pathway, a critical regulator of B-cell proliferation, survival, and differentiation. Inhibition of this pathway is the primary mechanism of action for this class of drugs.
Caption: PI3K Delta Signaling Pathway
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for the key studies cited in this guide.
Idelalisib: Phase III Study in Relapsed CLL (NCT01539512)[4][21][22]
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.
-
Patient Population: Patients with relapsed Chronic Lymphocytic Leukemia (CLL) who had received prior therapy.
-
Intervention: Patients were randomized 1:1 to receive either idelalisib (150 mg orally, twice daily) in combination with rituximab, or placebo in combination with rituximab.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Key Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), and safety.
Umbralisib: UNITY-CLL Phase 3 Trial (NCT026112311)
-
Study Design: A Phase 3, randomized, controlled trial.
-
Patient Population: Patients with both treatment-naïve and relapsed or refractory CLL.
-
Intervention: The trial evaluated umbralisib in combination with ublituximab (an anti-CD20 monoclonal antibody) compared to a control arm of standard treatment.
-
Primary Endpoint: Not explicitly stated in the provided search results, but likely PFS.
-
Safety Assessment: The trial included a thorough evaluation of adverse events, which ultimately led to the investigation of a possible increased risk of death.[21]
Zandelisib: TIDAL Phase 2 Study (NCT03768505)[6][7][8][10][16][17][24][25][26]
-
Study Design: A global, multicenter, open-label, single-arm Phase 2 study.
-
Patient Population: Patients with relapsed or refractory follicular lymphoma (FL) or marginal zone lymphoma (MZL) after at least two prior lines of systemic therapy.
-
Intervention: Zandelisib (60 mg) was administered orally once daily for two 28-day cycles, followed by an intermittent dosing schedule of once daily for the first 7 days of each subsequent 28-day cycle.
-
Primary Endpoint: Overall Response Rate (ORR) as assessed by an Independent Review Committee.
-
Key Secondary Endpoints: Duration of Response (DOR), PFS, and safety.
Parsaclisib: CITADEL-203 Phase 2 Study (NCT03126019)[11][12][13][14][27]
-
Study Design: A multicenter, open-label, Phase 2 study.
-
Patient Population: Patients aged ≥18 years with histologically confirmed relapsed or refractory FL (grade 1, 2, or 3a) who had received at least two prior systemic therapies.
-
Intervention: Patients received parsaclisib 20 mg once daily for 8 weeks, followed by either 20 mg once weekly (weekly-dosing group) or 2.5 mg once daily (daily-dosing group). Prophylaxis for Pneumocystis jirovecii pneumonia (PJP) was required.
-
Primary Endpoint: Objective Response Rate (ORR).
-
Key Secondary Endpoints: Complete Response Rate (CRR), DOR, PFS, OS, and safety.
Duvelisib: DUO Phase 3 Trial (NCT02004522)[2][5][6][15][23][28][29][30]
-
Study Design: A global, multicenter, open-label, randomized Phase 3 trial.
-
Patient Population: Patients with relapsed or refractory CLL or Small Lymphocytic Lymphoma (SLL) who had progressed after at least one prior therapy.
-
Intervention: Patients were randomized 1:1 to receive either duvelisib (25 mg orally, twice daily) or ofatumumab intravenously.
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by an Independent Review Committee.
-
Key Secondary Endpoints: ORR, OS, and safety.
Copanlisib: CHRONOS-3 Phase 3 Trial (NCT02367040)[1][7][16][17][18][19][20][31][32][33]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled Phase 3 study.
-
Patient Population: Patients with relapsed indolent non-Hodgkin lymphoma (iNHL) who had a treatment-free interval of ≥12 months after the last rituximab-based therapy or were unwilling/unfit to receive chemotherapy.
-
Intervention: Patients were randomized 2:1 to receive copanlisib (60 mg intravenously on days 1, 8, and 15 of each 28-day cycle) plus rituximab, or placebo plus rituximab.
-
Primary Endpoint: Progression-Free Survival (PFS) by masked central review.
-
Key Secondary Endpoints: ORR, DOR, CRR, OS, and safety.
Discussion of Safety Profiles
The safety profiles of PI3K delta inhibitors are characterized by a class-effect of immune-mediated toxicities, though the incidence and severity can vary between agents.
Idelalisib , the first-in-class PI3K delta inhibitor, is associated with significant and potentially fatal toxicities, including diarrhea/colitis, hepatotoxicity, and pneumonitis, leading to a black box warning. Long-term exposure to idelalisib has been shown to increase the incidence of diarrhea, colitis, and pneumonitis.[1][3]
Umbralisib was initially thought to have a more favorable safety profile with fewer immune-mediated AEs.[22] However, the UNITY-CLL trial revealed a potential increased risk of death, which ultimately led to the withdrawal of its FDA approval, highlighting the critical need for long-term safety data from randomized controlled trials.[21]
Zandelisib is being investigated with an intermittent dosing schedule to mitigate the on-target toxicities associated with continuous PI3K delta inhibition. Data from the TIDAL study suggests this approach may lead to a tolerable safety profile with a low discontinuation rate due to AEs.[6][7][8][10]
Parsaclisib , a next-generation PI3K delta inhibitor, has demonstrated a manageable safety profile in the CITADEL studies.[11][23] While diarrhea and colitis remain common AEs leading to discontinuation, the incidence of severe hepatotoxicity appears to be lower compared to earlier-generation inhibitors.[24]
Duvelisib , a dual inhibitor of PI3K delta and gamma, has also shown a higher risk of serious side effects, including infections, diarrhea, colitis, and pneumonitis, as observed in the DUO trial.[2][15]
Copanlisib , a pan-class I PI3K inhibitor with predominant activity against the alpha and delta isoforms, has a distinct safety profile due to its intravenous administration. The most common grade 3-4 AEs are hyperglycemia and hypertension.[16]
Conclusion
The safety and tolerability of PI3K delta inhibitors are critical considerations in their clinical development and use. While this class of drugs has demonstrated significant efficacy in B-cell malignancies, the associated immune-mediated and other toxicities necessitate careful patient monitoring and management. Newer agents and innovative dosing strategies, such as the intermittent dosing of zandelisib, are being explored to improve the therapeutic index. The withdrawal of umbralisib underscores the importance of robust, long-term safety data from randomized controlled trials to fully characterize the risk-benefit profile of these potent agents. Future research should continue to focus on identifying biomarkers to predict which patients are most likely to experience severe toxicities and on developing strategies to mitigate these adverse events.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Final Results of a Randomized, Phase III Study of Rituximab With or Without Idelalisib Followed by Open-Label Idelalisib in Patients With Relapsed Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Copanlisib plus rituximab versus placebo plus rituximab in patients with relapsed indolent non-Hodgkin lymphoma (CHRONOS-3): a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parsaclisib, a potent and highly selective next-generation PI3Kδ inhibitor: a summary of data from the three CITADEL trials (203, 204, and 205) [lymphomahub.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Parsaclisib, a PI3Kδ inhibitor, in relapsed and refractory follicular lymphoma (CITADEL-203): a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Scholars@Duke publication: Phase 2 Study Evaluating the Efficacy and Safety of Parsaclisib in Patients with Relapsed or Refractory Follicular Lymphoma (CITADEL-203) [scholars.duke.edu]
- 15. The phase III DUO trial of PI3K inhibitor duvelisib <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]
- 16. The PI3Kδ inhibitor zandelisib on intermittent dosing in relapsed/refractory follicular lymphoma: Results from a global phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Phase III CHRONOS-3 study evaluating copanlisib and rituximab combination meets primary endpoint [lymphomahub.com]
- 19. Research Portal [researchportal.murdoch.edu.au]
- 20. aacr.org [aacr.org]
- 21. ashpublications.org [ashpublications.org]
- 22. Clinical Trial: NCT03768505 - My Cancer Genome [mycancergenome.org]
- 23. Paper: Phase 2 Study Evaluating the Efficacy and Safety of Parsaclisib in Patients with Relapsed or Refractory Follicular Lymphoma (CITADEL-203) [ash.confex.com]
- 24. The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Perspective: Amdizalisib and Venetoclax Combination Therapy for B-Cell Malignancies
A Synergistic Approach to Targeting Key Survival Pathways in B-Cell Cancers
The landscape of B-cell malignancy treatment is rapidly evolving, with targeted therapies offering new hope for patients with relapsed or refractory disease. Two prominent players in this arena are Amdizalisib (HMPL-689), a selective PI3Kδ inhibitor, and Venetoclax, a BCL-2 inhibitor. Preclinical evidence suggests that a combination of these two agents could offer a synergistic anti-tumor effect, providing a promising therapeutic strategy. This guide provides a comparative overview of this combination, supported by available experimental data and methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual Assault on Cancer Cell Survival
This compound and Venetoclax target two distinct but crucial pathways for B-cell cancer cell survival and proliferation.
This compound is an orally bioavailable and selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ).[1] The PI3Kδ pathway is a critical component of the B-cell receptor (BCR) signaling cascade, which is frequently overactive in B-cell malignancies, promoting cell growth, proliferation, and survival.[2] By inhibiting PI3Kδ, this compound disrupts this signaling, leading to decreased proliferation and induction of cell death in malignant B-cells.[1]
Venetoclax is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein.[3] In many B-cell cancers, the overexpression of Bcl-2 allows malignant cells to evade programmed cell death (apoptosis).[3] Venetoclax binds directly to Bcl-2, releasing pro-apoptotic proteins that trigger the intrinsic apoptotic pathway, leading to the death of cancer cells.[4]
The combination of this compound and Venetoclax, therefore, represents a dual-pronged attack, simultaneously inhibiting proliferation signals and promoting apoptosis.
Preclinical Efficacy: Evidence of Synergy
While clinical data on the direct combination of this compound and Venetoclax is not yet available, preclinical studies have shown promising results. An abstract from HUTCHMED, the developer of this compound, reported that the combination of this compound with other agents, including Venetoclax, significantly improved anti-tumor activity in human B-cell lymphoma cell line-derived xenograft models.[5]
Studies with other selective PI3K inhibitors combined with Venetoclax in various B-cell malignancies further support the rationale for this combination. For instance, the combination of the PI3Kα/δ inhibitor copanlisib with Venetoclax has demonstrated synergistic activity in diffuse large B-cell lymphoma (DLBCL) models.[6] Similarly, synergistic anti-proliferative effects were observed when combining BCL-2 and PI3K/AKT inhibition in acute B-lymphoblastic leukemia cells.[7] These findings suggest a class-wide effect for the combination of PI3Kδ and Bcl-2 inhibitors in B-cell cancers.
Comparative Performance Data
To provide a framework for comparison, the following tables summarize the available clinical data for this compound and Venetoclax as monotherapies in relevant B-cell malignancies, as well as data for standard-of-care alternatives.
Table 1: Efficacy of this compound and Venetoclax in Relapsed/Refractory B-Cell Malignancies
| Drug/Regimen | Cancer Type | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| This compound (HMPL-689) | Relapsed/Refractory Follicular Lymphoma | Promising single-agent clinical activity | Data maturing | [8] |
| Venetoclax | Relapsed/Refractory Follicular Lymphoma | 38% | 14% | [1] |
| Venetoclax + Rituximab | Relapsed/Refractory Mantle Cell Lymphoma | 75% | 21% | N/A |
| Venetoclax + Obinutuzumab | Previously Untreated CLL | 84.7% | 49.5% | [9] |
Note: Data for this compound is from early clinical trials and is still emerging. CLL is Chronic Lymphocytic Leukemia.
Table 2: Comparison with Standard-of-Care Alternatives in Relapsed/Refractory Follicular Lymphoma
| Treatment | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Reference |
| Bendamustine + Rituximab | 97% (in initial phase 3) | 31% (in initial phase 3) | 65.5% at 5 years | [10] |
| Lenalidomide + Rituximab | 78% | 34% | 39.4 months | [11] |
| Tazemetostat (for EZH2-mutated) | 69% | 13% | ~1 year | [11] |
| Axicabtagene ciloleucel (CAR-T) | 94% | 79% | 38.6 months | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the evaluation of PI3K and Bcl-2 inhibitor combinations.
Cell Viability and Synergy Assays
Protocol:
-
Cell Culture: B-cell lymphoma cell lines (e.g., DHL-4, SU-DHL-6) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: this compound and Venetoclax are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Treatment: Cells are seeded in 96-well plates and treated with either single agents or a combination of both drugs at various concentrations.
-
Viability Assessment: After a 72-hour incubation period, cell viability is measured using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
In Vivo Xenograft Studies
Protocol:
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human B-cell lymphoma cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into four groups: vehicle control, this compound alone, Venetoclax alone, and the combination of this compound and Venetoclax.
-
Drug Administration: Drugs are administered orally at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include overall survival and body weight monitoring for toxicity.
Future Directions
The preclinical data showing a synergistic effect between PI3Kδ and Bcl-2 inhibition are compelling. The next critical step is the initiation of clinical trials to evaluate the safety and efficacy of the this compound and Venetoclax combination in patients with relapsed or refractory B-cell malignancies. Such studies will be essential to determine the optimal dosing schedule, manage potential toxicities, and identify the patient populations most likely to benefit from this promising combination therapy. As our understanding of the molecular drivers of B-cell cancers deepens, rational combination therapies like this hold the key to improving patient outcomes.
References
- 1. Frontiers | Venetoclax Shows Low Therapeutic Activity in BCL2-Positive Relapsed/Refractory Peripheral T-Cell Lymphoma: A Phase 2 Study of the Fondazione Italiana Linfomi [frontiersin.org]
- 2. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]
- 3. B Cell Lymphoma Cancer Treatment Options: 7 Effective Protocols Explained [int.livhospital.com]
- 4. UCSF Diffuse Large B-Cell Lymphoma Trial → New Anti-cancer Drug, Venetoclax, to Usual Chemotherapy for High Grade B-cell Lymphomas [clinicaltrials.ucsf.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined BCL-2 and PI3K/AKT Pathway Inhibition in KMT2A-Rearranged Acute B-Lymphoblastic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hutch-med.com [hutch-med.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Frontiers | Treatment selection for patients with relapsed or refractory follicular lymphoma [frontiersin.org]
- 11. ashpublications.org [ashpublications.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Amdizalisib
FOR IMMEDIATE RELEASE
Providing essential safety and logistical information is paramount for the well-being of researchers and the integrity of scientific exploration. This document outlines the proper disposal procedures for Amdizalisib, an investigational PI3Kδ inhibitor. Adherence to these guidelines is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
I. Understanding this compound Waste Classification
This compound is an investigational drug and should be handled as a potentially hazardous substance.[1] All waste materials that have come into contact with this compound must be segregated and disposed of according to hazardous waste regulations.[2][3] Proper waste stream identification is the first step in ensuring safe disposal.
Table 1: Classification of this compound-Contaminated Waste
| Waste Type | Description | Disposal Container |
| Bulk Contaminated Waste | Unused or expired this compound, grossly contaminated personal protective equipment (PPE), and materials used to clean up spills. | Black Pharmaceutical Waste Bin (for hazardous chemical waste)[4] |
| Trace Contaminated Waste | Empty vials, syringes, and other containers that held this compound; PPE with minimal (trace) contamination. | Yellow Chemotherapy Waste Bin (for trace chemotherapy/hazardous drug waste)[4] |
| Sharps Waste | Needles, syringes with attached needles, and other sharps contaminated with this compound. | Red Sharps Container (specifically for hazardous drug sharps)[4] |
II. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound and related waste materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including two pairs of chemotherapy-tested gloves, a disposable gown, and eye protection when handling this compound waste.[5]
-
All PPE used during the handling and disposal process should be considered contaminated and disposed of as either trace or bulk contaminated waste, depending on the level of contamination.[2]
2. Segregation of Waste at the Point of Generation:
-
Immediately after use, segregate waste into the appropriate color-coded containers as detailed in Table 1.
-
Do not mix this compound waste with general laboratory or biohazardous waste.
3. Handling of Unused or Expired this compound (Bulk Waste):
-
Unused or expired this compound should be disposed of in its original container, if possible, and placed within the black pharmaceutical waste bin.
-
Do not flush this compound down the drain or dispose of it in the regular trash.[6][7]
4. Disposal of Empty Containers (Trace Waste):
-
Empty vials, syringes (without needles), and other containers that held this compound are considered trace contaminated waste.
-
These items should be placed in the yellow chemotherapy waste bin.
5. Disposal of Contaminated Sharps:
-
All sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous drug waste.[4]
-
Do not overfill sharps containers.
6. Spill Management:
-
In the event of a spill, use a designated hazardous drug spill kit.[8]
-
All materials used for spill cleanup are considered bulk contaminated waste and must be disposed of in the black pharmaceutical waste bin.
7. Final Disposal:
-
All hazardous waste containers must be securely sealed and labeled.
-
Follow your institution's specific procedures for the collection and disposal of hazardous pharmaceutical waste. This typically involves coordination with your institution's Environmental Health and Safety (EHS) department.
III. Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: this compound Waste Segregation and Disposal Workflow.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of investigational pharmaceutical compounds. For further guidance, consult your institution's specific hazardous waste management plan and the relevant Safety Data Sheets for similar chemical entities.
References
Essential Safety and Logistics for Handling Amdizalisib
Disclaimer: A specific Safety Data Sheet (SDS) for Amdizalisib (HMPL-689) was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent pharmaceutical compounds, including PI3K delta inhibitors and antineoplastic agents. Researchers must consult their institution's Environmental Health and Safety (EH&S) department and, if possible, obtain the specific SDS from the supplier before handling this compound.
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) under investigation for the treatment of certain cancers. As with any potent research compound, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to potent compounds. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving (Chemotherapy-rated nitrile gloves) | Wear two pairs of gloves at all times. The outer glove should be changed immediately upon contamination or every 30-60 minutes of continuous use. The inner glove should be removed last. |
| Body | Solid-front, disposable gown with long sleeves and elastic cuffs | Gowns should be resistant to chemical permeation. Ensure cuffs are tucked into the inner pair of gloves. Change gown immediately if contaminated. |
| Eyes/Face | Safety goggles with side shields or a full-face shield | Standard safety glasses are insufficient. A full-face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | A respirator is crucial when handling the powdered form of the compound to prevent inhalation of aerosolized particles. Use should be within a certified chemical fume hood or biological safety cabinet. |
Operational Plan for Handling this compound
A clear, step-by-step operational plan is critical to ensure safety and consistency in handling procedures.
1. Preparation and Weighing:
-
Designated Area: All handling of solid this compound, including weighing and initial solubilization, must be conducted in a designated area within a certified chemical fume hood, glove box, or similar containment device.
-
Surface Protection: The work surface should be covered with disposable, plastic-backed absorbent pads. These pads should be discarded as hazardous waste after use or in case of a spill.
-
Weighing: Use a dedicated set of utensils (spatulas, weigh boats). Tare the weigh boat before adding the compound to avoid contamination of the balance.
2. Solubilization and Dilution:
-
Solvent Handling: Handle all solvents in the chemical fume hood.
-
Luer-Lock Syringes: Use Luer-Lock syringes and needles to prevent accidental disconnection and spraying of the solution.
-
Vial Sealing: Ensure vials containing this compound solutions are tightly sealed and clearly labeled with the compound name, concentration, solvent, and date.
3. Transportation:
-
Secondary Containment: When moving this compound, whether in solid or solution form, it must be placed in a labeled, sealed, and shatter-proof secondary container.
4. Spill Management:
-
Spill Kit: A spill kit specifically for hazardous chemicals should be readily accessible.
-
Small Spills (inside fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover liquid spills with absorbent pads. For powder spills, gently cover with wetted absorbent pads to prevent aerosolization.
-
Wipe the area clean with a detergent solution, followed by a rinse with water.
-
Collect all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Large Spills (outside fume hood):
-
Evacuate the area immediately.
-
Alert your institution's EH&S department.
-
Restrict access to the area until the spill has been properly decontaminated by trained personnel.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Procedure |
| Solid this compound | Labeled Hazardous Chemical Waste Container (Solid) | Collect in a sealed, clearly labeled container. Do not mix with other chemical waste unless approved by EH&S. |
| Solutions of this compound | Labeled Hazardous Chemical Waste Container (Liquid) | Collect in a compatible, leak-proof container. Do not pour down the drain. |
| Contaminated Sharps | Puncture-resistant Sharps Container for Hazardous Waste | Needles, syringes, and other contaminated sharps must be placed directly into a designated sharps container. Do not recap needles. |
| Contaminated PPE and Consumables | Labeled Hazardous Waste Bag within a rigid outer container | All gloves, gowns, absorbent pads, and other contaminated disposables should be double-bagged and placed in a designated hazardous waste container. |
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents. Follow your institution's procedures for waste pickup and disposal.
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: General workflow for handling this compound.
Caption: Spill response plan for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
